NVS-PAK1-1

Catalog No.
S537873
CAS No.
1783816-74-9
M.F
C23H25ClF3N5O
M. Wt
479.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVS-PAK1-1

CAS Number

1783816-74-9

Product Name

NVS-PAK1-1

IUPAC Name

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

Molecular Formula

C23H25ClF3N5O

Molecular Weight

479.93

InChI

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)

InChI Key

OINGHOPGNMYCAB-INIZCTEOSA-N

SMILES

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F

solubility

Soluble in DMSO

Synonyms

NVS-PAK1-1; NVSPAK11; NVS PAK1 1;

The exact mass of the compound (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide is 479.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The exceptional selectivity of NVS-PAK1-1, particularly over PAK2 (which shares 93% sequence identity in its catalytic domain), stems from its allosteric binding mode. The compound binds in a pocket underneath the Cα-helix of PAK1, a space formed when the kinase adopts a DFG-out conformation [1]. A single amino acid difference in this region—Asn322 in PAK1 versus Leu301 in PAK2—creates a steric clash that prevents the compound from binding effectively to PAK2 [1]. This mechanism is distinct from typical ATP-competitive inhibitors and results in exquisite kinome-wide selectivity [2].

Quantitative Biochemical and Cellular Profiling

The table below summarizes key quantitative data that defines the activity and selectivity profile of this compound.

Parameter Value Experimental Context
PAK1 IC₅₀ (dephosphorylated) 5 nM [2] [3] [4] In vitro kinase assay (Caliper assay)
PAK1 IC₅₀ (phosphorylated) 6 nM [2] In vitro kinase assay (Caliper assay)
PAK2 IC₅₀ (dephosphorylated) 270 nM [2] In vitro kinase assay (Caliper assay)
PAK2 IC₅₀ (phosphorylated) 720 nM [2] In vitro kinase assay (Caliper assay)
Selectivity (Kinome Scan) Inactive against 442 other kinases at 10 µM [2] [1] Profiled against a panel of 442 kinases
Cellular IC₅₀ (pPAK1 S144) 0.25 µM [2] Inhibition of autophosphorylation in Su86.86 cells
Cellular IC₅₀ (pMEK S289) 0.21 µM [2] Inhibition of downstream signaling in Su86.86 cells (PAK2 downregulated)

Key Experimental Protocols

To characterize this compound in a research setting, several key experimental approaches are used:

  • Biochemical Kinase Assays: The primary potency (IC₅₀) of this compound is determined using homogeneous, fluorescence-based kinase assays (e.g., Caliper assay or Invitrogen Z'-Lyte FRET assay). These assays measure the compound's ability to inhibit the phosphorylation of a substrate by purified PAK1 protein in vitro [2] [1].
  • Cellular Target Engagement: To confirm the compound engages PAK1 in cells, researchers typically use western blotting to monitor the inhibition of PAK1 autophosphorylation at serine 144 (S144)/S141, a key marker for Group I PAK activation [2].
  • Functional/Cellular Proliferation Assays: The anti-proliferative effects of this compound are often evaluated in PAK1-dependent cancer cell lines (e.g., certain pancreatic, breast cancer lines) using standardized assays like CellTiter-Glo, which measures cellular ATP as a proxy for viable cell number [1] [4].

This compound in PAK1-Dependent Signaling

The following diagram illustrates how this compound perturbs key oncogenic signaling pathways downstream of PAK1.

G Integrins Integrins RAC1_CDC42 RAC1_CDC42 Integrins->RAC1_CDC42 RTKs RTKs RTKs->RAC1_CDC42 PAK1_Active PAK1 (Active) RAC1_CDC42->PAK1_Active PAK1_Inactive PAK1 (Inactive) PAK1_Active->PAK1_Inactive Allosteric Inhibition JNK JNK PAK1_Active->JNK MAP2K1 MEK (MAP2K1) PAK1_Active->MAP2K1 AKT AKT PAK1_Active->AKT Cytoskeleton Cytoskeleton Dynamics PAK1_Active->Cytoskeleton NVS This compound NVS->PAK1_Inactive Proliferation Proliferation JNK->Proliferation MAP2K1->Proliferation Survival Survival AKT->Survival Migration Migration Cytoskeleton->Migration

> this compound allosterically inhibits active PAK1, disrupting its role in key proliferative, survival, and motility signaling pathways.

Research Applications and Limitations

This compound is a valuable chemical probe for dissecting PAK1-specific biology in complex cellular environments where multiple PAK isoforms are present [2]. It has been used to validate PAK1 as a target in diseases like neurofibromatosis type 2 (NF2) and various cancers [1].

A key limitation for in vivo use is its short half-life in rat liver microsomes, suggesting it may be rapidly metabolized [5] [1]. This pharmacokinetic challenge has spurred the development of new therapeutic modalities, such as PROTAC degraders (e.g., BJG-05-039), which use the this compound structure to recruit an E3 ubiquitin ligase to PAK1, leading to its targeted degradation. This approach can produce more potent and sustained pharmacological effects than catalytic inhibition alone [1].

References

Comprehensive Technical Guide to Allosteric Inhibition of PAK1: Mechanisms, Methodologies, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction to PAK1 Biology and Disease Relevance

p21-activated kinase 1 (PAK1) is a serine/threonine protein kinase that serves as a critical node in cellular signaling networks, functioning as a downstream effector of the Rho GTPases Cdc42 and Rac1. Initially identified through its interaction with these GTPases, PAK1 has since been established as a central regulator of multiple oncogenic and developmental pathways [1]. PAK1 exhibits a characteristic multidomain structure consisting of an N-terminal regulatory region and a C-terminal kinase domain. The regulatory region contains several functionally critical motifs: a CDC42/RAC1 interactive-binding (CRIB) domain (residues 75-90) that partially overlaps with an auto-inhibitory domain (AID, residues 83-149), and three Pro-rich motifs that mediate interactions with SH3-domain containing adaptor proteins including GRB2, NCK, and PIX [1]. The kinase domain features the conserved two-lobe structure typical of protein kinases, with a critical phosphorylation site at Thr423 within the activation loop that is essential for full catalytic activity [1].

PAK1 activity is primarily regulated through a trans-autoinhibitory mechanism wherein inactive PAK1 forms an asymmetric homodimer. In this configuration, the AID of each monomer binds to the kinase domain of its counterpart, with the C-terminal extension of AID (residues 136-149) occupying the catalytic cleft and preventing kinase activation [1]. Activation occurs through binding of GTP-loaded CDC42 or RAC1 to the CRIB motif, which induces conformational changes that disrupt the autoinhibitory interactions, leading to dimer dissociation, autophosphorylation, and full catalytic activation. PAK1 can also be activated through GTPase-independent mechanisms involving binding to phospholipids or SH3-domain proteins, or through cross-phosphorylation by other kinases [1].

The pathological significance of PAK1 extends across multiple disease domains, with particularly prominent roles in cancer and neurological disorders. PAK1 gene amplification at chromosome 11q13, as well as protein overexpression, are frequently observed in human cancers and often correlate with aggressive tumor phenotypes, chemotherapy resistance, and poor clinical outcomes [1]. Beyond genomic amplification, PAK1 can be hyperactivated through mutations in upstream regulators including RAC1, RAS, and Merlin [1]. In nervous system disorders, PAK1 dysregulation has been implicated in conditions including Alzheimer's disease, Fragile X syndrome, and intellectual disability [1] [2]. More recently, gain-of-function mutations in PAK1 have been directly linked to neurodevelopmental disorders featuring intellectual disability, macrocephaly, and white matter abnormalities observed on brain MRI [2].

Allosteric Inhibition Mechanisms of PAK1

Molecular Basis of Allosteric Regulation

Allosteric inhibition of PAK1 represents a sophisticated therapeutic strategy that exploits the unique structural and regulatory properties of this kinase. Unlike conventional ATP-competitive inhibitors that target the conserved active site, allosteric inhibitors bind to distinct regulatory regions outside the catalytic domain, thereby modulating kinase activity through conformational manipulation. This approach offers several advantages including potentially greater selectivity, reduced off-target effects, and the ability to target inactive conformations that may be preferentially present in disease states [3] [4]. The structural plasticity of PAK1, particularly the dynamic equilibrium between its autoinhibited and active states, provides multiple opportunities for allosteric intervention in both the regulatory and catalytic domains.

The most extensively characterized allosteric mechanism involves targeting the p21-binding domain (PBD), which spans residues 67-150 and partially overlaps with the auto-inhibitory domain [3]. Small molecules that bind to this region, such as IPA-3 and naphtho(hydro)quinone-based compounds, interfere with the interaction between PAK1 and its activators Cdc42 and Rac1, thereby preventing the GTPase-mediated activation process [3]. This strategy effectively stabilizes the autoinhibited conformation of PAK1, maintaining the kinase in its inactive state despite upstream signaling. An alternative allosteric approach targets a novel pocket adjacent to the ATP-binding site in the kinase domain, which is accessible only when the activation loop adopts a specific "DFG-out" conformation characteristic of the inactive state [4]. Inhibitors binding to this site, such as the optimized dibenzodiazepine compounds, act as type III allosteric inhibitors that do not compete with ATP but instead stabilize inactive conformations through structural constraints that prevent transition to the active state [4].

Structural Insights from Crystallographic Studies

Recent advances in structural biology have provided atomic-resolution insights into allosteric inhibition mechanisms. X-ray crystallography of PAK1 in complex with allosteric inhibitors has revealed novel binding sites and conformational changes associated with inhibition. For example, the cocrystal structure of PAK1 with compound 11 (a dibenzodiazepine-based inhibitor) demonstrated binding in the DFG-backpocket adjacent to the ATP binding site, beside the gatekeeper residue (Met344) and beneath helix αC [4]. This binding mode is characterized by significant structural rearrangements including displacement of the DFG-motif and helix αC from the active conformation, resembling the autoinhibited inactive state of PAK1 (PDB code 1F3M) [4].

Further structural optimization led to compound 2, which forms additional key interactions including a hydrogen bond between its urea NH group and Glu315, positioning the hydrophobic substituent in a groove above the tricyclic core [4]. The urea carbonyl participates in a water-mediated hydrogen bond network with Lys299, creating a stable interaction network that effectively stabilizes the inactive conformation. These structural insights have guided the rational design of allosteric inhibitors with improved potency and selectivity profiles, illustrating the value of structure-based drug design in developing targeted kinase therapeutics [4].

Classes of Allosteric PAK1 Inhibitors

Established Allosteric Inhibitor Classes

Table 1: Characterized Allosteric PAK1 Inhibitors and Their Properties

Compound Chemical Class Mechanism of Action Biochemical IC₅₀ Selectivity Profile Cellular Activity
IPA-3 Naphthyldisulfide Binds PBD, prevents GTPase binding 2.5 μM Selective for group I PAKs (PAK1-3) over group II Limited due to redox sensitivity
1,4-NHQ derivatives Naphtho(hydro)quinone Binds PBD, disrupts PAK1-GTPase interaction Varies by compound Selective for PAK1 and PAK3 Demonstrated in cellular assays
15K 1,2,3-triazolyl ester of ketorolac Novel allosteric site binding Not specified Selective for PAK1 over other isoforms Anti-cancer effects in PAK1-dependent cells
Dibenzodiazepines Tricyclic dibenzodiazepine Binds DFG-out allosteric pocket 12 nM (compound 1, dephos-PAK1) Highly selective across kinome Cellular tool compound (compound 3)

The development of allosteric PAK1 inhibitors has yielded several distinct chemical classes with varying mechanisms, potencies, and selectivity profiles. The prototypical allosteric inhibitor IPA-3 (2,2′-dihydroxy-1,10-dinaphthyldisulfide) was identified through screening campaigns and represents the first well-characterized allosteric PAK1 inhibitor [3]. IPA-3 binds to the regulatory domain of PAK1 and prevents its activation by Rho GTPases through a mechanism that is non-competitive with ATP [3]. While IPA-3 demonstrates attractive selectivity for group I PAKs over group II isoforms and other kinases, its utility is limited by biochemical instability due to a reducible disulfide bond and moderate potency (IC₅₀ ~2.5 μM) [3] [4].

Naphtho(hydro)quinone-based inhibitors represent another class of allosteric modulators identified through ELISA-based screening of small molecule libraries [3]. These compounds similarly target the PBD of PAK1, interfering with GTPase binding and subsequent kinase activation. Through structure-activity relationship studies, researchers have identified derivatives with improved potency and selectivity profiles, though cellular activity and pharmacokinetic properties remain areas of ongoing optimization [3]. A particularly interesting development is the 1,2,3-triazolyl ester of ketorolac (15K), which was synthesized using click chemistry techniques and demonstrates significant anti-cancer effects through PAK1 inhibition [5]. Computational analyses including molecular docking and dynamics simulations suggest that 15K binds to a novel allosteric site on PAK1 with high binding stability and does not target other PAK isoforms, representing a potentially highly selective allosteric modulator [5].

Optimized Dibenzodiazepine Inhibitors

Table 2: Progression of Dibenzodiazepine-Based Allosteric PAK1 Inhibitors

Compound Biochemical IC₅₀ (dephospho-PAK1) Aqueous Solubility Key Structural Features Selectivity Considerations
1 12 μM Not reported Basic amine salt bridge GPCR liabilities (H1: 1 nM)
5 0.9 μM Not reported Modified tricyclic core Improved kinase selectivity
11 4 μM Not reported Ethyl substituent on aniline nitrogen Reduced GPCR activity
2 0.04 μM <0.004 mM at pH 6.8 Urea functionality with tert-Bu group Excellent kinase selectivity
3 0.03 μM 0.055 mM at pH 6.8 Difluoroethyl with i-Pr substituent Optimal balance of properties

A particularly successful example of rational inhibitor design is the dibenzodiazepine series developed through fragment-based screening and structure-guided optimization [4]. The initial fragment hit (compound 1) was discovered to bind to a novel allosteric site adjacent to the ATP binding pocket in the DFG-out conformation of PAK1 [4]. Through iterative structure-based design, researchers optimized this scaffold to yield compounds with dramatically improved potency and selectivity. Key optimization strategies included:

  • Hydrophobic region exploration: Introduction of bulkier hydrophobic substituents in the northern part of the molecule, such as the ethyl group in compound 11, which improved potency 3-fold by better occupying a hydrophobic pocket [4].

  • Conformational preorganization: Design of amine derivatives with preorganized bent conformations to relieve conformational strain observed in crystal structures, resulting in maintained activity even without charged amine functionality [4].

  • Hydrogen bond optimization: Incorporation of urea functionality (compound 2) created additional hydrogen bonding interactions with Glu315, leading to a 10-fold improvement in potency [4].

  • Solubility enhancement: Replacement of hydrophobic tert-Bu group with less hydrophobic i-Pr substituent and incorporation of fluorine atoms improved aqueous solubility while maintaining potency, yielding compound 3 with optimal biochemical and physicochemical properties [4].

The resulting optimized inhibitor (compound 3) exhibits exceptional potency (IC₅₀ = 30 nM against dephosphorylated PAK1) and remarkable selectivity across the kinome, with a selectivity score (S10-score) of 0.01, indicating minimal off-target interactions [4]. This compound represents one of the most advanced allosteric PAK1 tool compounds available, enabling precise interrogation of PAK1 biology in cellular systems.

Experimental Approaches for Evaluating Allosteric Inhibition

Biochemical Assays for Allosteric Inhibition

Robust experimental methodologies are essential for characterizing allosteric PAK1 inhibitors and distinguishing their mechanisms from conventional ATP-competitive compounds. Several specialized biochemical assays have been developed specifically for this purpose:

The ELISA-based screening protocol provides a high-throughput method for identifying compounds that disrupt protein-protein interactions between PAK1 and its activators [3]. In this assay, His-tagged PBD is immobilized on microplates and incubated with GTP-loaded Cdc42 in the presence of test compounds. Interaction disruption is quantified using HRP-conjugated anti-GST antibodies against GST-tagged Cdc42, with absorbance measurement at 405 nm [3]. This method directly measures interference with GTPase binding, the hallmark mechanism of many allosteric inhibitors targeting the regulatory domain.

Surface plasmon resonance (SPR) analysis enables quantitative assessment of binding interactions between potential inhibitors and PAK1 domains [3]. In this approach, GST-PBD fusion proteins are immobilized on sensor chips, and various concentrations of test compounds are injected while monitoring binding responses in real-time. This method yields kinetic parameters including association (kₐ) and dissociation (kḍ) rate constants, from which equilibrium dissociation constants (Kḍ) can be derived [3]. SPR provides direct evidence of binding to the intended target and can distinguish allosteric binders from those targeting the active site.

Kinase activity assays using purified PAK1 protein are essential for quantifying inhibitory potency. For allosteric inhibitors targeting unique conformational states, it is often informative to compare activity against both phosphorylated (active) and dephosphorylated (inactive) forms of PAK1, as some allosteric inhibitors show preferential activity against specific conformational states [4]. Additionally, testing inhibition at varying ATP concentrations helps distinguish allosteric mechanisms from ATP-competition; true allosteric inhibitors typically maintain consistent IC₅₀ values across different ATP concentrations, while ATP-competitive inhibitors show reduced potency at high ATP levels [4].

Cellular Target Engagement and Functional Assays

G Start Cell Culture Systems B1 Target Engagement Start->B1 B2 Functional Consequences Start->B2 A1 Western Blot Analysis p-PAK1(T423) levels A2 FRET-Based Assays PBD-GTPase interaction A3 Immunofluorescence Subcellular localization A4 Proliferation Assays Cell counting, EdU, Ki67 A5 Migration/Invasion Assays Transwell, wound healing A6 Angiogenesis Assays HUVEC tube formation B1->A1 B1->A2 B1->A3 B2->A4 B2->A5 B2->A6

Cellular assessment workflow for allosteric PAK1 inhibitors

Demonstrating target engagement in cellular contexts is a critical step in validating allosteric PAK1 inhibitors. Several specialized cellular assays have been employed:

Phospho-specific flow cytometry and Western blotting using antibodies against the phosphorylation status of PAK1 itself (particularly Thr423 in the activation loop) or downstream substrates provide direct evidence of pathway modulation [6] [2]. For example, inhibition of PAK1-mediated phosphorylation of LIMK1, Bad, or Merlin can be quantified to demonstrate functional cellular activity [1] [2].

Fluorescence resonance energy transfer (FRET) assays enable real-time monitoring of protein-protein interactions in live cells. By fusing PAK1-PBD with YFP and constitutively active Cdc42 with CFP, researchers can directly visualize and quantify the disruption of GTPase-PAK1 interactions upon allosteric inhibitor treatment [3]. This approach provides dynamic information about compound action in physiologically relevant cellular environments.

Functional phenotypic assays measure the downstream consequences of PAK1 inhibition in disease-relevant contexts. In cancer models, these include proliferation assays (cell counting, EdU incorporation, Ki67 staining), migration and invasion assays (Transwell, wound healing), and angiogenesis assays (HUVEC tube formation) [6] [2]. In neurological models, assays examining oligodendrocyte progenitor proliferation, differentiation, and myelination capacity are particularly relevant [2]. These functional readouts provide critical links between target engagement and therapeutic potential.

Therapeutic Applications and Future Directions

Oncology Applications

The oncology applications of allosteric PAK1 inhibition are supported by substantial preclinical evidence across multiple cancer types. In colorectal cancer, PAK1 inhibition using the pan-PAK inhibitor PF-3758309 (which has allosteric properties) demonstrated a profound synergistic effect with oxaliplatin, suggesting potential for combination therapies [7]. Mechanistically, PAK1 promotes mRNA stability of multiple oncogenic factors including CD44, SAA1, MTOR, RPS6KB1, and EIF4G1, providing insight into its multifaceted oncogenic functions [7].

In myxofibrosarcoma, PAK1 overexpression drives tumor progression through a novel pro-angiogenic mechanism involving nuclear translocation of phosphorylated PAK1 [6]. Nuclear PAK1 binds to STAT5B to co-transactivate the CSF2 promoter, increasing secretion of granulocyte-macrophage colony stimulating factor (GM-CSF) and enhancing angiogenesis [6]. This signaling axis is vulnerable to PAK1 inhibition, with PF-3758309 suppressing both tumor proliferation and angiogenesis in xenograft models [6]. Clinically, overexpression of phospho-PAK1 (T423) correlates with increased tumor grade, stage, microvessel density, and poor survival outcomes, highlighting its potential as both a therapeutic target and prognostic biomarker [6].

Beyond these specific contexts, PAK1 inhibition has demonstrated efficacy across multiple preclinical cancer models including melanoma, breast, prostate, lung, and pancreatic cancers [1]. The central role of PAK1 in regulating cytoskeletal dynamics, cell survival, proliferation, and transcription through multiple downstream effectors (MAPK, AKT, Wnt/β-catenin, ERα, Bad, and NF-κB pathways) explains its broad oncogenic potential and positions allosteric PAK1 inhibitors as promising therapeutic agents with potential applicability across diverse malignancies [1].

Neurological and Other Disorders

Neurological applications of allosteric PAK1 inhibition represent an emerging frontier with substantial potential. In neurodevelopmental disorders, gain-of-function mutations in PAK1 cause intellectual disability, macrocephaly, and white matter abnormalities [2]. PAK1 regulates oligodendrocyte progenitor cell (OPC) proliferation and differentiation, with high PAK1 kinase activity maintaining OPCs in a proliferative state through modulation of PDGFRα-mediated mitogenic signaling [2]. Genetic or pharmacological PAK1 inhibition reduces OPC proliferation and impairs repopulation in demyelinating lesions, suggesting therapeutic potential in conditions featuring aberrant myelination [2].

In Fragile X syndrome, PAK1 hyperactivation contributes to pathological synaptic changes and behavioral abnormalities [1]. The PAK1 inhibitor FRAX486 has shown promise in preclinical models, rescuing dendritic spine morphology deficits and improving cognitive function in Fmr1 knockout mice [1]. These findings position allosteric PAK1 inhibitors as potential disease-modifying therapies for this and related neurodevelopmental conditions.

Emerging research also implicates PAK1 dysregulation in other conditions including schizophrenia, Alzheimer's disease, and hypertension, suggesting potential therapeutic applications beyond oncology and neurodevelopment [1] [5]. The diverse pathophysiology associated with PAK1 dysregulation highlights its fundamental role in cellular homeostasis and the broad potential of targeted allosteric inhibition.

G cluster_cancer Oncology Applications cluster_neuro Neurological Applications PAK1 PAK1 A1 Colorectal Cancer mRNA stability regulation PAK1->A1 A2 Myxofibrosarcoma Angiogenesis via CSF2 PAK1->A2 A3 Breast Cancer Motility and metastasis PAK1->A3 A4 Multiple Cancers Proliferation/survival signaling PAK1->A4 B1 Neurodevelopmental Disorders OPC proliferation/differentiation PAK1->B1 B2 Fragile X Syndrome Synaptic morphology correction PAK1->B2 B3 Demyelinating Diseases OPC repopulation in lesions PAK1->B3 B4 Cognitive Disorders Dendritic spine regulation PAK1->B4

Therapeutic applications of allosteric PAK1 inhibition

Future Directions and Challenges

Despite significant progress, several challenges remain in the development of allosteric PAK1 inhibitors as therapeutics. The structural plasticity of PAK1 and the dynamic nature of its regulatory mechanisms complicate rational drug design, requiring sophisticated structural biology approaches and computational modeling [5] [4]. Isoform selectivity remains a concern, as PAK1 shares high sequence similarity with PAK2 and PAK3 in the kinase domain, though regulatory domains offer greater diversity for selective targeting [1] [4]. The development of appropriate pharmacodynamic biomarkers to demonstrate target engagement in clinical settings is essential for advancing these agents through clinical development.

Future directions likely include the exploration of combination therapies leveraging allosteric PAK1 inhibitors with conventional chemotherapy, targeted agents, or immunotherapy [7] [6]. The rational targeting of specific patient populations with PAK1-dependent tumors or PAK1-mutation-driven neurological conditions will be essential for clinical success. Additionally, the development of brain-penetrant allosteric inhibitors could unlock potential applications in neurological disorders where the blood-brain barrier presents a significant delivery challenge [2].

Emerging technologies including cryo-electron microscopy for structural analysis, PROTAC approaches for targeted protein degradation, and allele-specific inhibitors for mutation-specific targeting may provide new avenues for advancing allosteric PAK1 inhibition toward clinical utility. As our understanding of PAK1 biology continues to evolve, so too will opportunities for therapeutic intervention through sophisticated allosteric modulation.

Conclusion

References

Molecular Structure & Activation Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

PAK1 is a serine/threonine kinase and a founding member of the Group I PAKs. Its activity is tightly regulated by a sophisticated autoinhibitory mechanism [1] [2].

  • Domain Architecture: The protein comprises several critical domains [1] [2]:

    • p21-Binding Domain (PBD) / CRIB Domain: Partially overlaps with the AID and binds activated Rac1 and Cdc42 GTPases.
    • Autoinhibitory Domain (AID): Keeps the kinase in an inactive state.
    • Kinase Domain: The catalytic core, sharing over 90% sequence identity with PAK2 [3].
    • Poly-Proline Rich Regions (PPRs): Serve as docking sites for SH3 domain-containing proteins like the adaptor Nck and the exchange factor β-PIX [2] [4].
  • Activation Mechanism: PAK1 is regulated by a trans-autoinhibitory mechanism [1] [2]. In its basal state, PAK1 forms an asymmetric homodimer where the AID of one molecule locks into the kinase domain of its partner, inhibiting activity. Activation is triggered by GTP-bound Rac1 or Cdc42 binding to the PBD. This induces a conformational change, dimer dissociation, and autophosphorylation at key sites like Thr423 (within the activation loop), leading to full kinase activation [1] [2]. PAK1 can also be activated by other signals, including membrane phospholipids and SH3-domain proteins, in a GTPase-independent manner [2].

The following diagram illustrates the transition from an inactive to an active PAK1 state:

G Inactive_State Inactive PAK1 Homodimer Conformational_Change Conformational Change &nDimer Dissociation Inactive_State->Conformational_Change 1. GTPase Binding GTPase GTP-Rac1/GTP-Cdc42 GTPase->Conformational_Change Binds to PBD Autophosphorylation Autophosphorylation (e.g., Thr423) Conformational_Change->Autophosphorylation 2. Trans-autophosphorylation Active_State Active PAK1 Monomer Autophosphorylation->Active_State 3. Stabilization

PAK1 activation involves GTPase binding, dimer dissociation, and autophosphorylation.

Key Upstream Regulators & Downstream Substrates

PAK1 functions as a central node, integrating signals from various upstream inputs and relaying them through multiple downstream effectors to control cellular processes [1] [5].

Table 1: Key Upstream Activators of PAK1

Activator Class Specific Examples Mechanism of PAK1 Activation
Small GTPases [2] [5] Rac1, Cdc42 Direct binding to the PBD/CRIB domain, relieving autoinhibition.
Growth Factor Receptors [5] Receptor Tyrosine Kinases (RTKs), GPCRs Recruitment to the membrane via adaptor proteins (e.g., Nck, Grb2) and subsequent activation by GTPases.
Lipids [3] [2] Phosphoinositides, Sphingolipids Binding to a basic region near the CRIB domain, contributing to membrane localization and activation.
Other Kinases [2] Akt, JAK2, PDK1 Phosphorylation of PAK1 at regulatory sites, modulating its activity.

Table 2: Major Downstream Substrates & Cellular Functions

Substrate Phosphorylation Site Functional Outcome Relevance
LIMK [1] [5] - Inactivates Cofilin, stabilizes actin filaments. Regulates cytoskeleton, cell motility.
Filamin A [5] - Promotes actin cross-linking and remodeling. Regulates cytoskeleton, cell motility.
BAD [2] [5] - Inhibits this pro-apoptotic protein. Promotes cell survival.
MEK1 [1] [6] - Enhances RAF/MEK/ERK signaling. Drives cell proliferation.
Cortactin (p41-Arc) [5] - Regulates the Arp2/3 complex. Promotes actin nucleation, invasion.
Snail [5] Ser246 Modulates transcription, EMT. Promotes invasion, metastasis.
Estrogen Receptor α [5] Ser305 Enhances transactivation. Contributes to hormone-independent growth, therapy resistance.

The complex network of PAK1 signaling can be visualized as follows:

G Upstream Upstream Signals GTPases Rac1 / Cdc42 Upstream->GTPases GrowthFactors Growth Factors Upstream->GrowthFactors Lipids Membrane Lipids Upstream->Lipids PAK1 PAK1 Activation GTPases->PAK1 Direct Binding GrowthFactors->PAK1 Adaptor Recruitment Lipids->PAK1 Membrane Localization Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton LIMK, Filamin A Survival Cell Survival PAK1->Survival BAD Proliferation Proliferation & Transcription PAK1->Proliferation MEK/ERK Metastasis Invasion & Metastasis PAK1->Metastasis Snail, EMT Downstream Downstream Effects

PAK1 integrates upstream signals to regulate diverse downstream cellular processes.

Experimental & Therapeutic Targeting

Understanding PAK1's role requires robust experimental methods, and its central role in disease makes it a prime therapeutic target.

Table 3: Established PAK1 Inhibitors in Preclinical and Clinical Research

Inhibitor Name Type / Target Key Characteristics & Findings Current Status
PF-3758309 [2] [6] [7] ATP-competitive, Pan-PAK (Group I) Orally available; showed efficacy in xenograft models (breast, colon, melanoma); restored sensitivity to combo therapy in resistant ER+ breast cancer [6] [8]. Evaluated in clinical trials; withdrawn due to low bioavailability and adverse effects [2].
FRAX597 / FRAX486 [2] [6] [9] ATP-competitive, PAK1/2/3 Potent cellular activity; used in neurofibromatosis type 2 and cancer models (NF2, NSCLC); FRAX486 tested in Fragile X syndrome models [2] [9]. Preclinical tool compound.
IPA-3 [9] [4] Allosteric, Prevents GTPase binding Does not target the kinase domain; inhibits PAK1 activation; useful for studying GTPase-dependent functions [4]. Research tool only (not drug-like).
NVS-PAK1-1 [6] - Restored sensitivity to fulvestrant and abemaciclib in ER+ breast cancer cells, both in vitro and in vivo [6]. Research tool compound.

Key Experimental Workflows:

  • Assessing PAK1 Activation: A standard protocol involves serum starvation of cells to reduce basal activity, followed by stimulation (e.g., with growth factors or ectopic GTPase expression). Activation is measured by Western blot using phosphorylation-specific antibodies against Thr423 or Ser144 [6] [4].
  • Functional Genetic Studies:
    • Knockdown: Using siRNA or shRNA to deplete PAK1. This is used to assess its necessity for processes like cell proliferation, invasion, and therapy resistance. For example, PAK1 knockdown re-sensitized resistant breast cancer cells to endocrine therapy and CDK4/6 inhibitors [6].
    • Overexpression: Transfecting cells with wild-type, constitutively active (PAK1-L107F), or kinase-dead (PAK1-K299R) mutants to study sufficiency and mechanism. Overexpression often enhances invasiveness and drug resistance [6].
  • In Vivo Validation: Resistant cancer cell lines are injected into immunodeficient mice to form xenografts. The efficacy of PAK1 inhibitors (e.g., PF-3758309, this compound), both alone and in combination with standard therapies, is then evaluated by monitoring tumor growth and proliferation markers (Ki-67) [6] [7].

Future Research & Development Perspectives

Despite progress, several challenges and opportunities lie ahead in targeting PAK1:

  • Isoform Selectivity: A major hurdle is developing highly isoform-selective inhibitors. Given the high homology within the PAK family and the essential functions of PAK2, achieving selectivity is crucial to minimize on-target toxicities [2] [10].
  • Kinase-Independent Functions: Research shows that PAK1 also has scaffolding and kinase-independent roles. For instance, its interaction with β-PIX is critical for cytoskeletal remodeling by bacterial pathogens, independent of its kinase activity [4]. This suggests future therapies may need to target protein-protein interactions.
  • Combination Therapies: Given that PAK1 hyperactivation is a key resistance mechanism to several targeted therapies (e.g., in ER+ breast cancer [6]), the most promising clinical path may be using PAK1 inhibitors in combination with existing standard-of-care drugs to overcome or prevent resistance [6] [8].

References

Comprehensive Technical Review: PAK1 Roles in Cancer and Neurodegenerative Diseases and Therapeutic Targeting Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK1 Biology and Significance

PAK1 (p21-activated kinase 1) represents a central signaling node in multiple pathological processes, functioning as a serine/threonine kinase downstream of the small GTPases Rac1 and Cdc42. Initially identified in 1994 as a target for p21ras-related proteins, PAK1 has since emerged as a critical regulator of numerous cellular functions including cytoskeletal dynamics, cell survival, transformation, and gene transcription. The dysregulation of PAK1 has been documented across a remarkable spectrum of human diseases, particularly in cancer and neurodegenerative disorders, making it an attractive therapeutic target. PAK1 belongs to the Group I PAK family, which also includes PAK2 and PAK3, sharing 93-95% sequence identity within their kinase domains. This high degree of conservation suggests overlapping functions, yet PAK1 exhibits unique regulatory features and disease associations that distinguish it from other family members.

The therapeutic potential of PAK1 inhibition stems from its position as a convergence point for multiple oncogenic signaling pathways and its role in neuronal dysfunction. In cancer, PAK1 is frequently overexpressed or hyperactivated, driving tumor progression, invasion, and therapeutic resistance. Conversely, in neurodegenerative conditions, PAK1 dysregulation manifests differently—through aberrant subcellular localization, activation patterns, and eventual depletion—contributing to synaptic deficits and cognitive decline. This comprehensive review examines PAK1's multifaceted roles in disease pathogenesis, summarizes current therapeutic development efforts, and provides detailed experimental methodologies for investigating PAK1 function in disease contexts.

PAK1 Molecular Structure and Regulation Mechanisms

Structural Domains and Functional Motifs

PAK1 is a 545-amino acid multidomain protein organized into distinct functional regions that regulate its activity and interactions:

  • N-terminal regulatory region: Contains a Cdc42/Rac1 interactive-binding (CRIB) domain (amino acids 75-90) that partially overlaps with the auto-inhibitory domain (AID) (amino acids 83-149). This region is critical for maintaining PAK1 in an inactive state and responding to activator binding.
  • Proline-rich motifs: Three distinct motifs mediate interactions with SH3 domain-containing adapter proteins: GRB2 (aa 12-18), NCK (aa 40-45), and the exchange factor PIX (aa 186-203). These interactions facilitate PAK1 recruitment to specific cellular locations and complexes.
  • Kinase domain: The C-terminal region contains the canonical kinase fold with a single phosphorylation site (Thr423) within the activation loop that is essential for full catalytic activity.

The structural organization of PAK1 enables sophisticated regulation of its catalytic activity through multiple mechanisms, including autoinhibition, protein-protein interactions, and phosphorylation events at key residues throughout the protein [1] [2].

Activation Mechanism and Dynamics

PAK1 undergoes a conformational transition from an inactive dimer to an active monomer, a process tightly regulated by multiple factors:

  • Trans-autoinhibition: Inactive PAK1 forms an asymmetric homodimer where the AID of each molecule binds to the kinase domain of its counterpart. This interaction positions the C-terminal extension of AID (aa 136-149) into the catalytic cleft, preventing kinase activation.
  • GTPase-dependent activation: Binding of GTP-loaded Cdc42 or Rac1 to the CRIB motif induces conformational changes that disrupt dimerization, release AID from the kinase domain, and enable autophosphorylation at multiple sites including Thr423.
  • GTPase-independent activation: PAK1 can also be activated through alternative mechanisms including binding to membrane phospholipids, interactions with SH3-containing proteins, and phosphorylation by other kinases such as PDK1 and Akt.

Recent live-cell imaging studies using FRET-based PAK1 biosensors have revealed that PAK1 activation occurs through intermediate states rather than a simple binary switch. Membrane recruitment alone induces a semi-open state with partial activity, while full activation requires GTPase binding and dimer dissociation. This sophisticated regulation enables precise spatiotemporal control over PAK1 signaling in response to diverse cellular cues [3] [2].

Cellular Localization and Dynamics

PAK1 exhibits dynamic subcellular distribution that correlates with its diverse functional roles:

Table 1: PAK1 Cellular Localizations and Associated Functions

Cellular Location Recruitment Mechanism Primary Functions Associated Diseases
Plasma Membrane Nck/Grb2 adaptor proteins Partial activation, enhanced responsiveness to GTPases Cancer invasion, metastasis
Leading Edge/Protrusions PIX-GIT complex, Rac1/Cdc42 Regulation of actin dynamics, cell motility Cancer metastasis
Focal Adhesions PIX-GIT-paxillin interactions Adhesion turnover, maturation Cancer cell migration
Nucleus Dynein light chain LC8 import Gene transcription, endocrine resistance Hormone-independent cancer
Centrosomes/Spindle Poles GIT1-PIX complex Mitotic regulation, chromosomal stability Cancer aneuploidy

The shuttling of PAK1 between these compartments represents a critical mechanism for achieving signaling specificity. For example, growth factor stimulation promotes PAK1 translocation to the plasma membrane via Nck/Grb2 adaptors, while during mitosis, PAK1 localizes to centrosomes where it phosphorylates Aurora-A and Plk1 to regulate mitotic events. Nuclear accumulation of PAK1 has been associated with hormone-independent growth in breast cancer through phosphorylation of estrogen receptor α at Ser305 [1] [3].

PAK1 in Cancer Pathogenesis

Molecular Mechanisms in Breast Cancer

PAK1 plays a multifaceted role in breast cancer pathogenesis, contributing to multiple hallmarks of cancer through various mechanisms:

  • Growth factor signaling: PAK1 serves as a central node in growth factor receptor signaling networks, particularly HER2 pathways. PAK1 is recruited to activated receptor tyrosine kinases through adapter proteins like Nck, leading to its activation and subsequent stimulation of downstream oncogenic signaling cascades including MAPK and PI3K/Akt pathways.
  • Cytoskeletal remodeling: Through phosphorylation of substrates including LIM-kinase, filamin A, p41-Arc subunit of Arp2/3 complex, and stathmin, PAK1 regulates actin dynamics and microtubule organization, enhancing cell motility, invasion, and metastatic potential.
  • Hormone-independent growth: PAK1 directly phosphorylates estrogen receptor α (ERα) at Ser305, promoting ligand-independent activation and contributing to tamoxifen resistance. Nuclear accumulation of PAK1 correlates with poor response to endocrine therapy in clinical samples.
  • Cell survival: PAK1 promotes survival through phosphorylation of pro-apoptotic proteins Bad and BimL, preventing their interaction with anti-apoptotic Bcl2 family members. PAK1 also regulates NF-κB-dependent survival pathways.

The clinical significance of PAK1 in breast cancer is underscored by its overexpression in approximately 50% of primary breast cancers, with strong associations with aggressive phenotypes and treatment resistance. Transgenic mouse models expressing constitutively active PAK1 develop metastatic mammary tumors, providing direct evidence of its oncogenic potential in the mammary gland [1] [4].

Roles in Other Cancers and Therapeutic Resistance

Beyond breast cancer, PAK1 dysregulation contributes to pathogenesis across diverse cancer types:

  • Colorectal cancer: Bioinformatic analyses of multiple gene expression datasets have identified PAK1-related pathways as significantly altered in colorectal cancer. Key signaling networks involving PAK1 interactors and substrates emerge as central regulators of colorectal cancer progression.
  • Neurofibromatosis: In NF1 and NF2, PAK1 hyperactivation results from loss of neurofibromin or Merlin, respectively. PAK1 becomes a critical mediator of pro-tumorigenic signaling in the tumor microenvironment, particularly in Nf1-haploinsufficient mast cells.
  • Melanoma and squamous cell carcinoma: Oncogenic RAC1 mutations directly activate PAK1, driving invasion and metastasis. PAK1 inhibition has shown efficacy in preclinical models of these malignancies.

A key oncogenic function of PAK1 across cancer types is its role in therapeutic resistance. In addition to promoting tamoxifen resistance in breast cancer, PAK1 activation confers resistance to conventional chemotherapy through multiple mechanisms, including enhanced survival signaling and altered drug transport. Consequently, PAK1 inhibition may synergize with existing therapies to overcome resistance and improve treatment outcomes [4] [5] [2].

PAK1 Signaling Pathways in Cancer

The diagram below illustrates the central position of PAK1 in coordinating oncogenic signaling networks:

G GrowthFactors Growth Factors RPTKs Receptor Tyrosine Kinases GrowthFactors->RPTKs RacCdc42 Rac1/Cdc42 (GTP-bound) RPTKs->RacCdc42 Adaptor Proteins (Nck, Grb2) PAK1 PAK1 Activation RacCdc42->PAK1 Binding/Activation Substrates Cytoskeletal Proteins (LIMK, Filamin, Stathmin) PAK1->Substrates Survival Survival Pathways (Bad, NF-κB) PAK1->Survival Transcription Transcription Regulation (ERα, β-catenin) PAK1->Transcription CellCycle Cell Cycle Progression (Aurora A, Plk1) PAK1->CellCycle Outcomes Cancer Phenotypes: • Invasion/Metastasis • Therapy Resistance • Enhanced Survival • Uncontrolled Proliferation Substrates->Outcomes Survival->Outcomes Transcription->Outcomes CellCycle->Outcomes

PAK1 serves as a signaling hub downstream of growth factors and small GTPases, coordinating multiple oncogenic processes through phosphorylation of diverse substrates.

PAK1 in Neurodegenerative Diseases

Alzheimer's Disease Mechanisms

In Alzheimer's disease, PAK1 exhibits complex spatiotemporal dysregulation that contributes to synaptic dysfunction and cognitive decline:

  • Early-stage activation: At the onset of cognitive deficits, PAK1 shows aberrant activation and translocation from the cytoplasm to membrane compartments in a complex with GTPases Rac1/Cdc42. This abnormal activation occurs in response to β-amyloid oligomers and is associated with rapid F-actin loss and dendritic spine reduction.
  • Late-stage depletion: In moderate to severe AD, cytoplasmic levels of both PAK1 and PAK3 are significantly decreased (35-77% reduction in hippocampus and temporal cortex), accompanied by even greater reductions in PAK1 kinase activity (73% decrease in autophosphorylation at Ser141).
  • Downstream pathway disruption: PAK1 dysfunction disrupts the Rac/PAK1/LIMK/cofilin signaling axis, leading to aberrant cofilin activation and pathological cofilin-actin rods that contribute to synaptic deficits.

The biphasic nature of PAK1 alterations in AD—initial aberrant activation followed by subsequent depletion—complicates therapeutic targeting and may necessitate stage-specific interventions. The critical role of PAK1 in maintaining synaptic integrity is further supported by studies showing that dual knockout of PAK1 and PAK3 in mice causes dramatic dendritic spine defects, impaired synaptic plasticity, and cognitive deficits without significant neuron loss, mirroring aspects of AD pathology [6].

Neurodevelopmental Disorders and Huntington's Disease

PAK1 dysfunction extends to other neurological conditions through distinct mechanisms:

  • Neurodevelopmental disorders: While PAK3 mutations are most directly linked to X-linked intellectual disability, all Group I PAKs contribute to proper brain development through regulation of actin cytoskeleton dynamics in dendritic spines. PAK1 inhibition has shown benefit in Fragile X syndrome models, rescuing morphological and behavioral abnormalities.
  • Huntington's disease: PAK1 modulates mutant huntingtin toxicity by enhancing huntingtin aggregation. Inhibition of PAK activity protects against HD symptoms in model systems, suggesting a role in disease pathogenesis.

The involvement of PAK1 across such diverse neurological conditions highlights its fundamental importance in neuronal function and homeostasis. The shared pathway of cytoskeletal regulation in spines and synapses represents a common mechanism underlying PAK1-related dysfunction in both developmental and degenerative contexts [7] [6].

PAK1 Signaling in Neurodegeneration

The diagram below illustrates how PAK1 dysregulation contributes to neurodegenerative processes:

G cluster_normal Normal PAK1 Function Aβ Oligomers RacCdc42 Rac1/Cdc42 Aβ->RacCdc42 Aberrant Activation PAK1 PAK1 Dysregulation RacCdc42->PAK1 Altered Binding LIMK LIM Kinase PAK1->LIMK Disrupted Regulation Cofilin Cofilin Activation LIMK->Cofilin Decreased Inhibition Actin Actin Dynamics Disruption Cofilin->Actin Enhanced Severing SpineLoss Dendritic Spine Loss Actin->SpineLoss CognitiveDecline Cognitive Deficits SpineLoss->CognitiveDecline nRac Rac1/Cdc42 Activation nPAK PAK1 Activation nRac->nPAK nLIMK LIMK Activation nPAK->nLIMK nCofilin Cofilin Inactivation nLIMK->nCofilin nActin Normal Actin Dynamics nCofilin->nActin nSpines Spine Maintenance nActin->nSpines

PAK1 dysregulation in neurodegenerative diseases disrupts normal actin cytoskeleton dynamics, leading to dendritic spine loss and cognitive deficits.

PAK1-Targeted Therapeutic Strategies

Small-Molecule Inhibitor Development

Several classes of PAK1-targeting compounds have been developed with distinct mechanisms of action:

Table 2: PAK1-Targeted Small-Molecule Inhibitors

Compound Class Representative Agents Mechanism of Action Specificity Development Status
ATP-competitive PF-3758309, FRAX597, FRAX486 Binds kinase domain ATP pocket Group I PAKs (PAK1-3), multiple off-targets Preclinical (FRAX compounds), Phase I completed (PF-3758309)
Allosteric IPA-3 Targets regulatory domain, prevents GTPase-mediated activation PAK1-specific Research tool
Organometallic Λ-FL172 Occupies large ATP binding pocket with bulky ruthenium complex Moderate selectivity (inhibits 15/264 kinases) Research tool
Peptide inhibitors AID-derived peptides Mimics autoinhibitory domain, prevents activation PAK1-specific Research tool

The pharmacological challenges in PAK1 inhibitor development include achieving sufficient selectivity given the high conservation of the kinase domain among Group I PAKs, and optimizing pharmacokinetic properties for clinical application. PF-3758309, the only PAK inhibitor to reach human trials, demonstrated promising preclinical efficacy but was withdrawn due to low oral bioavailability and insignificant tumor responses in clinical studies [4] [2].

Therapeutic Applications Across Diseases

PAK1 inhibition shows promise across the spectrum of PAK1-associated conditions:

  • Cancer applications: Preclinical studies demonstrate that PAK1 inhibition suppresses tumor growth in xenograft models of breast, colorectal, melanoma, and lung cancers. Combination approaches with conventional therapies may help overcome resistance mechanisms.
  • Neurodegenerative diseases: In Alzheimer's models, PAK1 modulation with compounds like curcumin attenuates synaptotoxicity. For Fragile X syndrome, FRAX486 treatment rescues synaptic and behavioral abnormalities in Fmr1 knockout mice.
  • Aging and longevity: Interestingly, PAK1 depletion extends lifespan in C. elegans by inhibiting DAF-16/FOXO transcription factor and attenuates age-related phenotypes in premature-aging mouse models, suggesting broader applications in promoting healthspan.

The therapeutic window for PAK1 inhibition requires careful consideration, as complete ablation of PAK1 function may produce undesirable effects given its roles in normal cellular processes. This is particularly relevant for neurodegenerative conditions where PAK1 exhibits stage-dependent alterations, potentially requiring activation rather than inhibition at later disease stages [8] [6] [2].

Experimental Methodologies for PAK1 Research

Biochemical and Cellular Assays

Comprehensive characterization of PAK1 function and inhibition requires multiple complementary approaches:

  • Kinase activity assays: Standard biochemical assays measure PAK1 autophosphorylation (at Thr423) or phosphorylation of substrates like myelin basic protein in the presence of [γ-32P]ATP. Cellular PAK1 activity can be assessed using phospho-specific antibodies against PAK1 substrates or by in vitro kinase assays following PAK1 immunoprecipitation.
  • Protein interaction studies: Co-immunoprecipitation and pull-down assays using GST-tagged PAK1 domains or binding partners (Rac1/Cdc42, Nck, PIX) identify PAK1-containing complexes under different conditions. Proximity ligation assays can visualize these interactions in fixed cells.
  • Subcellular localization: Immunofluorescence staining with compartment-specific markers enables visualization of PAK1 distribution. Live-cell imaging of GFP-tagged PAK1 or FRET-based biosensors reveals dynamic translocation and activation in response to stimuli.

Detailed protocols for these assays are well-established in the literature, with key considerations including the preservation of activation states during sample preparation and the use of appropriate controls for pathway stimulation and inhibition [3] [2].

Functional Analyses in Disease Models

Pathophysiological assessment of PAK1 requires integrated experimental approaches:

  • Cancer models: 3D culture systems measure invasive capacity and morphological changes in response to PAK1 modulation. Orthotopic xenograft models and genetically engineered mouse models (e.g., MMTV-PAK1 transgenic mice) evaluate tumor development, progression, and metastasis in vivo.
  • Neurodegenerative disease models: Primary neuronal cultures treated with Aβ oligomers assess PAK1 dysfunction and synaptic effects. Transgenic AD mice (e.g., 3xTg-AD) allow examination of PAK1 alterations throughout disease progression. Electrophysiological recordings measure functional consequences on synaptic transmission and plasticity.
  • Behavioral analyses: Cognitive tests including Morris water maze, contextual fear conditioning, and novel object recognition evaluate functional outcomes of PAK1 manipulation in animal models.

These methodologies enable rigorous dissection of PAK1 functions in specific pathological contexts and provide preclinical data for therapeutic development [1] [6].

Conclusion and Future Perspectives

PAK1 emerges as a pivotal regulator of pathogenesis across seemingly disparate disease categories, functioning as a signaling hub that integrates multiple inputs to coordinate cellular responses. In cancer, PAK1 hyperactivation drives malignant progression, while in neurodegenerative conditions, its dysregulation contributes to synaptic failure. This mechanistic understanding has stimulated vigorous efforts to develop PAK1-targeted therapies, though several challenges remain.

Future directions in PAK1 research and therapeutic development include:

  • Isoform-specific inhibitors: Developing compounds that distinguish between highly similar Group I PAKs (PAK1-3) would enable more precise targeting and potentially reduce side effects.
  • Context-dependent therapeutic strategies: Given the biphasic alterations of PAK1 in neurodegeneration, therapeutic approaches may need to be stage-specific—inhibiting aberrant activation early while potentially restoring function later in disease.
  • Biomarker development: Identifying reliable biomarkers of PAK1 pathway activity will facilitate patient stratification and treatment monitoring in clinical applications.
  • Combination therapies: Pairing PAK1 inhibitors with conventional or targeted therapies may enhance efficacy and overcome resistance mechanisms in cancer.

The continued elucidation of PAK1's roles in health and disease, coupled with advances in therapeutic targeting strategies, holds promise for innovative treatments across the spectrum of PAK1-associated conditions. As our understanding of PAK1 regulation and function deepens, so too will opportunities to intervene therapeutically in these devastating diseases.

References and Key Resources

For comprehensive experimental protocols and detailed structural analyses, readers are directed to these key resources:

  • Kumar R, et al. "Molecular Pathways: Targeting PAK1 Signaling in Cancer" - Detailed PAK1 cancer biology and early inhibitor development [1]
  • Wang et al. "The molecular basis of p21-activated kinase-associated neurodevelopmental disorders" - Comprehensive coverage of PAK roles in neurological conditions [7]
  • Chow HY, et al. "Targeting PAK1" - In-depth review of PAK1 inhibitor classes and mechanisms [2]
  • Radu M, et al. "Untangling the complexity of PAK1 dynamics" - Live-cell imaging and spatial regulation of PAK1 [3]
  • Ma Q, et al. "PAK in Alzheimer disease, Huntington disease and X-linked mental retardation" - Comparative analysis of PAK dysfunction across neurological disorders [6]

References

NVS-PAK1-1: Probe Profile & Formulation

Author: Smolecule Technical Support Team. Date: February 2026

NVS-PAK1-1 is a potent, selective, and cell-active allosteric inhibitor of p21-activated kinase 1 (PAK1), developed as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].

Table 1: Key Biochemical and Physicochemical Properties of this compound

Property Description / Value
Molecular Weight 479.93 g/mol [3] [4] [2]
Chemical Formula C₂₃H₂₅ClF₃N₅O [3] [4] [2]
CAS No. 1783816-74-9 [3] [2]
Target p21-activated kinase 1 (PAK1) [1] [3]
Mechanism Allosteric inhibitor (binds DFG-out conformation) [1] [5]
IC₅₀ (PAK1) 5 nM (dephosphorylated), 6 nM (phosphorylated) [1] [3] [2]
Selectivity >54-fold selective for PAK1 over PAK2; exquisite selectivity across 442-kinome panel [1]
Recommended Use 0.25 µM for selective PAK1 inhibition; 2.5 µM for combined PAK1/2 inhibition [1]
Negative Control NVS-PAK1-C (available from SGC and suppliers) [1] [4]

Table 2: Stock Solution Preparation and Formulation

Step Parameter Details
1. Reconstitution Solvent DMSO [3] [2].
Stock Concentration 30-100 mg/mL (e.g., 62.5 mM - 200 mM) [3] [2].
Procedure Allow compound to warm to room temperature. Add sterile DMSO directly to the vial and vortex or sonicate to dissolve.
2. Storage Temperature -20°C to -80°C for long-term storage [3] [4].
Stability Stable for at least 3 years at -20°C when stored as a dry powder [3]. Aliquot stock solution to avoid freeze-thaw cycles.
3. Working Solution Diluent Cell culture medium (with serum). Final DMSO concentration should typically be ≤0.1%.
Preparation Prepare fresh working dilutions from the DMSO stock immediately before adding to cells.

PAK1 Signaling and Experimental Workflow

The diagrams below illustrate PAK1's role in cellular signaling and a general workflow for this compound cell culture experiments.

G cluster_pathways Key Downstream Pathways cluster_phenotypes Affected Cellular Processes GTPases RAC1/CDC42 (GTP-bound) PAK1_inactive PAK1 (Inactive Dimer) GTPases->PAK1_inactive Binding PAK1_active PAK1 (Active Monomer) PAK1_inactive->PAK1_active Activation Downstream Downstream Pathways PAK1_active->Downstream Phosphorylation NVS This compound (Allosteric Inhibitor) NVS->PAK1_active Inhibits Cellular_Effects Cellular Phenotypes Downstream->Cellular_Effects Regulates MAPK RAF/MEK/ERK Cytoskeleton Cytoskeleton Remodeling Survival AKT Survival Transcription β-catenin Transcription Prolif Proliferation Migration Migration/Invasion Survival2 Cell Survival

Diagram 1: this compound inhibits PAK1, a key node in multiple oncogenic signaling pathways. PAK1 is activated by GTP-bound RAC1/CDC42. Once active, it phosphorylates substrates in pathways like RAF/MEK/ERK and AKT, regulating cell proliferation, survival, and migration [1] [6] [7]. This compound binds allosterically to prevent PAK1 activation and its downstream signaling cascade.

G Start 1. Plan Experiment A 2. Prepare Compounds - Thaw this compound stock - Prepare serial dilutions in DMSO - Plan to include NVS-PAK1-C (negative control) - Include DMSO vehicle control Start->A B 3. Seed Cells - Plate cells in appropriate growth medium - Allow cells to adhere overnight A->B C 4. Treat Cells - Add compound/dilutions to medium - Use final [this compound] = 0.25-2.5 µM - Ensure final [DMSO] is equal in all wells B->C D 5. Assay and Analyze - Incubate for desired time (e.g., 2-72h) - Proceed with downstream assays C->D Assays Common Downstream Assays: • Western Blot (p-PAK1 S144, p-MEK S298) • Cell Viability/Proliferation (MTT, CTG) • Invasion/Migration (Transwell, 3D Spheroid) • Anchorage-Independent Growth (Soft Agar) D->Assays Perform

Diagram 2: A generalized workflow for cell culture experiments using this compound. Researchers should optimize key parameters like cell seeding density, compound concentration, and treatment duration for their specific model and assay.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's efficacy in cell-based models, based on recent publications.

Protocol 1: Inhibiting PAK1 Autophosphorylation in Su86.86 Cells (from SGC) [1]

  • Objective: To demonstrate direct target engagement by this compound through inhibition of PAK1 autophosphorylation at serine 144 (S144).
  • Cell Line: Su86.86 (KRAS-mutated pancreatic cancer cell line). The protocol can be adapted to other PAK1-dependent lines like certain breast cancer cells.
  • Procedure:
    • Culture and plate Su86.86 cells in standard growth medium.
    • Treatment: Treat cells with this compound at a final concentration of 0.25 µM for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control and the negative control compound NVS-PAK1-C at the same concentration.
    • Lysis and Western Blot: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Immunoblotting: Probe the membrane with the following antibodies:
      • Anti-phospho-PAK1 (S144)
      • Anti-total PAK1 (loading control)
    • Expected Outcome: A significant reduction in PAK1 S144 phosphorylation in the this compound treated group compared to the vehicle and NVS-PAK1-C control groups, indicating effective PAK1 inhibition.

Protocol 2: Resensitizing Resistant Breast Cancer Cells to Therapy (Adapted from Cucolo et al., 2023) [7]

  • Objective: To evaluate the ability of this compound to restore sensitivity to endocrine therapy and CDK4/6 inhibitors in resistant ER+ breast cancer cells.
  • Cell Models: MCF7-FAR and T47D-FAR cells (fulvestrant and abemaciclib resistant).
  • Procedure:
    • Plate the resistant FAR cells in their standard growth medium.
    • Combination Treatment: Treat cells with a combination of:
      • Fulvestrant (1 µM)
      • Abemaciclib (0.25 µM)
      • This compound (Concentration range from literature: ~1-2 µM)
      • Include control groups with single agents and vehicle.
    • Viability Assay: After 72-96 hours of treatment, assess cell viability using a standard ATP-based assay (e.g., CellTiter-Glo).
    • Invasion Assay:
      • Seed FAR cells in serum-free medium on transwell inserts coated with Matrigel.
      • Add treatment compounds (fulvestrant, abemaciclib, this compound) to the upper and lower chambers. The lower chamber should contain medium with serum as a chemoattractant.
      • Incubate for 24-48 hours. Fix, stain, and count cells that have invaded through the Matrigel matrix.
    • Expected Outcome: Co-treatment with this compound should significantly reduce cell viability and invasion in FAR cells compared to treatment with fulvestrant and abemaciclib alone.

Critical Application Notes

  • Negative Control is Essential: Always include the inactive analog NVS-PAK1-C at the same concentration as this compound to control for off-target effects. Its inactivity confirms that observed phenotypes are due to PAK1 inhibition [1].
  • Dose Selection: For selective PAK1 inhibition, use 0.25 µM. To inhibit both PAK1 and PAK2, use 2.5 µM [1]. Titrate the concentration for your specific cellular model.
  • Validating Target Engagement: Always confirm the efficacy of this compound in your system by monitoring the reduction of PAK1 autophosphorylation (e.g., at S144) or phosphorylation of its direct substrates (e.g., MEK at S298) via Western blot [1] [7].
  • Context-Dependent Effects: The biological outcome of PAK1 inhibition is highly cell-type and context-dependent. It can affect proliferation, invasion, survival, or differentiation, as seen in cancer models versus oligodendrocyte progenitor cells (OPCs) [1] [8] [7].

I hope these detailed application notes and protocols assist in your research. Would you like me to elaborate on any specific section, such as the mechanism of allosteric inhibition or the design of combination therapy studies?

References

Basic Properties and Solubility of NVS-PAK1-1

Author: Smolecule Technical Support Team. Date: February 2026

NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), with an IC₅₀ of 5 nM. It exhibits high selectivity, being over 50-fold more active against PAK1 than PAK2 and showing minimal activity against a broad panel of other kinases [1] [2].

The table below summarizes its fundamental chemical properties and solubility data from various suppliers for your reference.

Property Value / Description
CAS Number 1783816-74-9 [1] [3] [4]
Molecular Formula C₂₃H₂₅ClF₃N₅O [1] [3] [4]
Molecular Weight 479.93 g/mol [1] [3] [4]
Purity >98% [1] [4] [5]
Solubility in DMSO ~100 mg/mL (208.36 mM) [3]. Other suppliers report 30-96 mg/mL [5] [6].
Solubility in Ethanol Up to 100 mM [1] or 96 mg/mL [6].
Solubility in Water Insoluble [6].
Storage Conditions -20°C, as a lyophilized powder or in solvent [1] [3] [4].

Stock Solution Preparation and In Vitro Formulations

Preparation of Concentrated Stock Solutions

For most in vitro applications, prepare a concentrated stock solution in DMSO.

  • Take the vial of this compound and allow it to warm to room temperature before opening.
  • Calculate the mass of powder or the volume of solvent needed to achieve your desired concentration (e.g., 10-100 mM in DMSO).
  • Add the appropriate volume of pure, anhydrous DMSO to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution and to obtain a clear solution [3] [6].
Preparation of Working Solutions for Cell-Based Assays

Directly adding high concentrations of DMSO to cell cultures is toxic. Therefore, the concentrated DMSO stock must be diluted into an aqueous solvent system. Below are two validated protocols for preparing working solutions.

  • Protocol 1: Aqueous Solution with Surfactant This method yields a clear solution suitable for most cell culture applications [3].

    • Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [3].
    • Procedure:
      • Add 100 µL of DMSO stock solution (e.g., 25 mg/mL) to 400 µL of PEG300 and mix evenly.
      • Add 50 µL of Tween-80 to the mixture and mix evenly.
      • Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL [3].
    • This protocol can achieve a working concentration of ≥ 2.5 mg/mL (5.21 mM) [3].
  • Protocol 2: Oil-Based Suspension This protocol is recommended for long-term in vivo administration exceeding half a month [3].

    • Final Composition: 10% DMSO, 90% Corn Oil [3].
    • Procedure:
      • Add 100 µL of DMSO stock solution (e.g., 25 mg/mL) to 900 µL of Corn oil and mix evenly [3].
    • This protocol yields a clear solution of ≥ 2.5 mg/mL [3].

Application in Cellular Assays

This compound functions as a potent allosteric inhibitor that potently inhibits PAK1 autophosphorylation in cells [1] [2].

  • For selective PAK1 inhibition: Use at a concentration of 0.25 µM [2].
  • For combined PAK1/2 inhibition: Use at a concentration of 2.5 µM [2].

In research, treating OPCs (oligodendrocyte progenitor cells) with the PAK1 inhibitor IPA-3 (a tool compound with a similar mechanism) significantly reduced the percentage of Ki67+ cycling OPCs and EdU+ S-phase OPCs, demonstrating PAK1's role in maintaining OPC proliferation [7]. The following diagram illustrates the experimental workflow and key findings from this study.

G OPC_Culture Culture primary OPCs from Pak1-null or WT mice Expansion 4-day expansion in growth medium OPC_Culture->Expansion PAK1_Inhibition Treat with PAK1 inhibitor (e.g., IPA-3) Expansion->PAK1_Inhibition Assay1 Assay: Cell Population Count PAK1_Inhibition->Assay1 Assay2 Assay: Ki67/EdU Staining PAK1_Inhibition->Assay2 Result1 Result: Pak1-null/inhibited OPCs show reduced expansion Assay1->Result1 Conclusion Conclusion: PAK1 kinase activity maintains OPC proliferative state Result1->Conclusion Result2 Result: Reduced percentage of cycling OPCs Assay2->Result2 Result2->Conclusion

Critical Notes for Researchers

  • Metabolic Instability: Be aware that this compound shows relatively poor stability in rat liver microsomes (half-life of ~3.5 minutes), which may limit its utility for in vivo studies [3] [5].
  • Use of Negative Control: For rigorous experimental design, it is highly recommended to use the inactive control compound NVS-PAK1-C, which is available from several suppliers [4] [2] [8]. This helps confirm that observed effects are due to PAK1 inhibition and not off-target activities.
  • Solubility Verification: If you encounter precipitation in your working solutions, briefly warm the solution or use a bath sonicator to aid dissolution [3].

References

Application Notes and Protocols for Inhibiting PAK1 Autophosphorylation with NVS-PAK1-1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVS-PAK1-1

This compound is a potent, selective, and allosteric inhibitor of p21-activated kinase 1 (PAK1). It functions by binding to a unique allosteric pocket beneath the C-helix in the kinase domain, stabilizing a DFG-out conformation that is incompatible with ATP binding and kinase activity [1]. Its exceptional selectivity profile, with an S10-score of 0.003 when tested against 442 kinases, makes it a superior chemical probe for dissecting PAK1-specific functions in cellular signaling pathways, which is a critical advantage over less selective ATP-competitive inhibitors [2] [3].

Key Biochemical and Pharmacological Properties

The table below summarizes the core characteristics of this compound:

Table 1: Biochemical and Pharmacological Profile of this compound

Property Description / Value
Molecular Weight 479.93 g/mol [4]
CAS Number 1783816-74-9 [4]
Molecular Formula C₂₃H₂₅ClF₃N₅O [4]
Mechanism of Action Allosteric inhibitor [1]
PAK1 IC₅₀ (dephosphorylated) 5 nM [4] [2]
PAK1 IC₅₀ (phosphorylated) 6 nM [4]
Selectivity (PAK1 vs. PAK2) >50-fold [4]
Cellular IC₅₀ (pS144 PAK1) 0.25 µM (in Su86.86 cells) [2]
Solubility 100 mM in DMSO or Ethanol [4]
Recommended Cellular Use 0.25 - 2.5 µM [2]

PAK1 Signaling and Inhibitor Mechanism

PAK1 is a central node in intracellular signaling, acting downstream of small GTPases like Cdc42 and Rac1. It regulates crucial processes including cytoskeletal dynamics, cell proliferation, and survival via pathways like RAF-MEK-ERK and others [2] [5]. Its activation often involves autophosphorylation at sites like Serine 144 (within the inhibitory switch domain) and Threonine 423 (in the kinase activation loop) [5] [6]. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

G Receptor Growth Factor Receptors GTPases GTPases (Cdc42, Rac1) Receptor->GTPases Activates PAK1_Inactive Inactive PAK1 (Dimer) GTPases->PAK1_Inactive Bind PBD PAK1_Active Activated PAK1 (Monomer) PAK1_Inactive->PAK1_Active Dimer Dissociation & Autophosphorylation (e.g., S144, T423) Substrates Downstream Substrates (MEK, Cofilin, etc.) PAK1_Active->Substrates Phosphorylates Effects Cellular Effects (Proliferation, Migration, Cytoskeleton Remodeling) Substrates->Effects NVS This compound (Allosteric Inhibitor) NVS->PAK1_Active Binds Allosteric Site Inhibits Autophosphorylation

Detailed Experimental Protocols

Compound Preparation and Storage
  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 4.8 mg of this compound (lyophilized powder, purity >98%) in 1.0 mL of anhydrous DMSO. Vortex the mixture until the solid is completely dissolved [4] [7].
  • Aliquoting and Storage: Immediately after dissolution, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption, which can degrade the compound and reduce solubility. Store the aliquots at -20°C for long-term stability [4] [7].
  • Working Solution Preparation: Dilute the DMSO stock into pre-warmed cell culture medium just before use. It is critical to ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity. Gently vortex the medium to ensure uniform compound distribution.
Cellular Protocol for Inhibiting PAK1 Autophosphorylation

This protocol is designed for detecting the inhibition of PAK1 autophosphorylation at Serine 144 in cell culture.

Table 2: Reagents and Equipment

Category Items
Cell Lines Su86.86 (pancreatic cancer, used for validation) [2]. Other PAK1-dependent lines (e.g., certain breast cancer, schwannoma cells) [1].
Key Reagents This compound stock solution (10 mM in DMSO), Cell culture medium and supplements, D-PBS (Dulbecco's Phosphate Buffered Saline), RIPA Lysis Buffer (with protease and phosphatase inhibitors), BCA or Bradford Protein Assay Kit, SDS-PAGE gels, transfer apparatus, nitrocellulose/PVDF membranes.
Antibodies Primary: Anti-phospho-PAK1 (S144)/PAK2 (S141) Antibody, Anti-total-PAK1 Antibody. Secondary: HRP-conjugated anti-rabbit/anti-mouse IgG.
Equipment Cell culture incubator (37°C, 5% CO₂), Centrifuge, Microplate reader, Western blotting equipment, Chemiluminescence imaging system.

Step-by-Step Workflow:

  • Cell Seeding and Culture: Seed cells into 6-well or 12-well culture plates at an appropriate density (e.g., 2-5 x 10^5 cells per well for a 6-well plate) in complete growth medium. Allow cells to adhere and grow to ~70-80% confluence [2].
  • Compound Treatment:
    • Prepare treatment media with this compound at the desired final concentrations. A concentration of 0.25 µM is recommended for selective PAK1 inhibition, while 2.5 µM can be used for broader PAK1/2 inhibition [2].
    • Include a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control for PAK1 activation if applicable (e.g., growth factor stimulation).
    • Aspirate the old medium from the cells and replace it with the treatment media.
    • Incubate the cells for the desired time period (typically 2-4 hours). Longer treatments (e.g., 24 hours) can be used to study downstream phenotypic effects.
  • Cell Lysis and Protein Quantification:
    • After treatment, place the plates on ice. Quickly aspirate the medium and wash the cells once with ice-cold PBS.
    • Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.
    • Scrape the cells, collect the lysates, and transfer them to microcentrifuge tubes.
    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA or Bradford assay.
  • Detection by Western Blotting:
    • Prepare protein samples (20-40 µg total protein) with Laemmli buffer.
    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies (diluted in blocking buffer) against phospho-PAK1 (S144) and total PAK1 overnight at 4°C.
    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect the signal using a chemiluminescent substrate and visualize with an imaging system.
  • Data Analysis: The level of PAK1 autophosphorylation inhibition is indicated by the reduction in the pS144 signal, normalized to the total PAK1 level. Densitometric analysis of the bands allows for semi-quantification of the inhibitory effect.

Data Interpretation and Critical Considerations

Expected Outcomes

Successful inhibition of PAK1 autophosphorylation at S144 should be observed as a dose-dependent decrease in the phospho-S144 signal on the Western blot, with minimal change in total PAK1 protein levels. The potency of this compound in cellular assays (IC₅₀ ~0.25 µM for autophosphorylation) is well-established [2] [3].

Important Limitations and Controls
  • Negative Control Compound: It is highly recommended to use the inactive analog NVS-PAK1-C at similar concentrations to rule out off-target effects. This control compound has over 100-fold less activity against PAK1 [2].
  • Metabolic Instability: this compound has a short half-life in rat liver microsomes and is metabolized by cytochrome P450 enzymes. This limits its utility for in vivo studies without further chemical optimization [1] [3].
  • Cellular Specificity: While biochemically highly selective, always interpret results within the cellular context. Confirming key findings with an alternative approach, such as RNAi-mediated knockdown of PAK1, strengthens the conclusion that observed effects are due to PAK1 inhibition.
  • Toxicity Considerations: A 2023 study by Hu et al. cautioned that this compound can induce Phospholipidosis in live-cell assays at concentrations ≥ 1 µM, which should be considered when planning experiments and interpreting phenotypes [3].

Conclusion

This compound remains one of the most selective and well-validated chemical probes for interrogating PAK1 biology in a cellular context. By following the detailed protocols outlined in these application notes, researchers can effectively and reliably inhibit PAK1 autophosphorylation to elucidate its specific roles in signaling networks and disease models.

References

NVS-PAK1-1 intraperitoneal injection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Preparation

Table 1: NVS-PAK1-1 Biological Activity & Selectivity

Property Description
Biological Role Potent and selective allosteric PAK1 inhibitor [1] [2].
IC₅₀ (PAK1) 5 nM (dephosphorylated), 6 nM (phosphorylated) [2] [3].
IC₅₀ (PAK2) 270 nM (dephosphorylated), 720 nM (phosphorylated) [2]. Demonstrates >50-fold selectivity for PAK1 over PAK2 [1] [3].
Cellular Activity Inhibits PAK1 autophosphorylation (S144) at 0.25 µM [1] [2].
Selectivity Highly selective in a panel of 442 kinases and 48 bromodomains [1] [2].

Table 2: Physicochemical Properties & Handling

Parameter Specification
Molecular Weight 479.93 g/mol [1] [3].
Chemical Formula C₂₃H₂₅ClF₃N₅O [1].
CAS Number 1783816-74-9 [1] [3].
Purity ≥98% (HPLC) [1].
Form Lyophilized solid powder [3].
Storage Store at -20°C [1] [3].

Stock Solution Preparation:

  • Solubility: The compound is soluble in DMSO to at least 100 mM [1] [3].
  • Procedure: Calculate the mass required for your desired stock concentration (e.g., 10-100 mM in DMSO).
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vivo Administration and Dosing

A key study successfully administered this compound via intraperitoneal injection in a mouse model of squamous cell carcinoma [4]. The experimental workflow for this in vivo study is summarized below.

G Start Subcutaneous implantation of SCC cells (9AS1/19AS1) A Tumor engraftment (8 days) Start->A B IP Injection Regimen A->B C Compound: this compound Dose: 0.5 mg per injection Vehicle: Sunflower seed oil Frequency: Every 2 days Total: 3 injections B->C D Tumor collection and analysis (10 days after final injection) B->D E Outcome Measures: - Tumor volume/weight - RNA-seq analysis - Immunohistochemistry D->E

Dosing and Vehicle Considerations:

  • Dose: The study used 0.5 mg of this compound per injection per mouse [4]. For a 25-gram mouse, this equates to a dose of 20 mg/kg.
  • Vehicle: The compound was formulated in sunflower seed oil for IP injection [4]. This is crucial as it confirms the compound's stability and bioavailability in an oil-based vehicle suitable for in vivo use.
  • Dosing Regimen: Administration was performed three times, once every two days [4].

Critical Experimental Considerations

  • Vehicle is Critical: The use of sunflower seed oil as a vehicle [4] is a critical detail. Standard aqueous solutions (like saline) or high-percentage DMSO are not suitable for IP injection and can cause adverse effects. Always use the vehicle reported in the literature.
  • Confirming Bioactivity: To validate that your injection protocol is effective, it is recommended to analyze downstream biomarkers. A key target is the inhibition of PAK1 autophosphorylation at S144 [1] [2] or the reduction of MEK S289 phosphorylation [2] in tumor or tissue samples.
  • Injection Technique: While a specific protocol for this compound was not found, general guidelines for reliable IP injection in rodents should be followed to ensure proper delivery and animal welfare. This includes using a two-person technique (one for restraint, one for injection) and administering the injection in the lower right quadrant of the abdomen to avoid vital organs [5].

Suggested Experimental Workflow

For researchers planning in vivo experiments, you can adapt the following general workflow, incorporating the specific details for this compound:

1. Pre-Study Preparation

  • Prepare and aliquot this compound stock solution in DMSO.
  • Prepare the final injection solution by diluting the stock in sterile sunflower seed oil. The final concentration of DMSO should be minimal and non-toxic (typically <5%).
  • Sterilize the solution using a 0.22 µm filter if possible, ensuring compatibility with the filter material.

2. In Vivo Experiment

  • Administer the compound via IP injection according to the established regimen (e.g., 20 mg/kg, every two days).
  • Include a control group injected with the vehicle (sunflower seed oil) only.

3. Post-Injection Analysis

  • Monitor animals and tumor growth/response.
  • At the endpoint, collect target tissues (e.g., tumors).
  • Process tissues for analysis:
    • Western Blotting: To confirm target engagement by analyzing levels of p-PAK1 (S144) and total PAK1.
    • RNA-Sequencing & IHC: To assess broader phenotypic and immunological changes, as performed in the referenced study [4].

Information Gaps and Limitations

  • Lack of Comprehensive Protocol: The search results do not provide a complete, step-by-step SOP for IP injection of this compound.
  • Limited Formulation Data: Detailed information on the maximum achievable concentration in sunflower seed oil, stability in this vehicle, and tolerability in other animal models (like rats) is unavailable.
  • Dose-Range Finding: The 20 mg/kg dose is reported as effective in one specific mouse model [4]. Dose-response studies may be necessary for other disease models.

References

Comprehensive Application Notes and Protocols: NVS-PAK1-1 for Squamous Cell Carcinoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK1 Biology and Therapeutic Significance

p21-activated kinase 1 (PAK1) is a serine/threonine protein kinase that serves as a critical downstream effector of the small GTPases Rac1 and Cdc42, belonging to the Rho family. PAK1 regulates numerous fundamental cellular processes including cytoskeletal reorganization, cell adhesion, motility, proliferation, survival, and gene expression through its phosphorylation of various substrate proteins. As an established oncogenic kinase, PAK1 is frequently overexpressed or hyperactivated in multiple cancer types, where it promotes tumor development and progression through modulation of key signaling pathways such as RAF-MEK-ERK, PI3K-AKT-mTOR, and Wnt/β-catenin [1] [2] [3]. The significant role of PAK1 in human malignancies has made it an attractive molecular target for anticancer drug development.

NVS-PAK1-1 is a highly selective, allosteric inhibitor of PAK1 developed by Novartis that exhibits a unique mechanism of action. Unlike conventional ATP-competitive kinase inhibitors, this compound binds beneath the Cα-helix in PAK1 in a pocket formed in the DFG-out conformation, conferring exceptional selectivity for PAK1 over other kinases [4] [3]. This compound demonstrates remarkable biochemical specificity, with approximately 54-fold selectivity for PAK1 over its closest homolog PAK2 (IC₅₀ = 5-6 nM for PAK1 vs. 270-720 nM for PAK2) and minimal activity against other kinases in comprehensive profiling against 442 kinases [3]. This selectivity profile is particularly important given the essential role of PAK2 in cardiovascular function, which has hampered the development of pan-PAK inhibitors [4].

Recent evidence has revealed the therapeutic potential of PAK1 inhibition in squamous cell carcinoma (SCC), a common form of skin cancer. A 2024 study by Okumura et al. demonstrated that this compound significantly inhibits tumor growth in syngeneic mouse models of cutaneous SCC, accompanied by enhanced tumor cell differentiation and increased immune cell infiltration [5]. These findings provide a strong rationale for investigating PAK1 as a molecular target in SCC and position this compound as a valuable chemical tool for dissecting PAK1-dependent oncogenic mechanisms in this malignancy.

Experimental Evidence for this compound in Squamous Cell Carcinoma

Preclinical Efficacy in Cutaneous SCC Models

A comprehensive study investigating the therapeutic potential of PAK1 inhibition in cutaneous squamous cell carcinoma provided compelling evidence for this compound efficacy. Researchers established two cell lines (9AS1 and 19AS1) from DMBA/TPA-induced SCC tumors in FVB mice and evaluated the effects of this compound treatment both in vitro and in vivo [5]. The investigation yielded several key findings:

  • In vitro antitumor activity: this compound treatment significantly inhibited the growth and proliferation of 9AS1 and 19AS1 SCC cells in culture, demonstrating direct antitumor effects on SCC cells.
  • In vivo efficacy: Administration of this compound in syngeneic mouse models significantly inhibited the growth of tumors derived from both 9AS1 and 19AS1 cells, confirming therapeutic potential in vivo.
  • Tumor differentiation effects: RNA-sequencing analysis of engrafted tumors revealed that this compound treatment potentiated epidermal cell differentiation pathways, promoting a more differentiated, less aggressive tumor phenotype.
  • Immune modulation: Transcriptomic analysis additionally demonstrated that this compound enhanced immune responses in treated tumors, with immunohistochemical analyses confirming potentially elevated infiltration of CD8-positive immune cells [5].
Biomarker Analysis and Validation

The efficacy of this compound in SCC models correlated with specific molecular and cellular changes that can serve as biomarkers for treatment response:

  • Pan-keratin expansion: Immunohistochemical analyses revealed an expansion of Pan-keratin-positive regions in this compound-treated tumors, consistent with enhanced tumor cell differentiation [5].
  • CD8+ T-cell infiltration: Treated tumors exhibited increased infiltration of CD8-positive T cells, suggesting that PAK1 inhibition may enhance antitumor immunity in addition to its direct effects on tumor cells [5].
  • Pathway modulation: Based on known PAK1 biology, effective target engagement can be monitored through reduction in phosphorylation of direct PAK1 substrates including MEK (at S289), LIMK1, and cofilin, as well as suppression of overall PAK1 autophosphorylation at S144 [6] [3].

Table 1: Efficacy Summary of this compound in Cutaneous Squamous Cell Carcinoma Models

Model System Experimental Readout Treatment Effect Significance
9AS1 cells (in vitro) Cell growth and proliferation Significant inhibition Direct antitumor activity
19AS1 cells (in vitro) Cell growth and proliferation Significant inhibition Direct antitumor activity
9AS1-derived tumors (in vivo) Tumor growth Significant inhibition Therapeutic efficacy
19AS1-derived tumors (in vivo) Tumor growth Significant inhibition Therapeutic efficacy
Engrafted SCC tumors Epidermal differentiation markers Potentiated differentiation Reduced malignancy
Engrafted SCC tumors CD8+ T-cell infiltration Elevated infiltration Enhanced antitumor immunity

Experimental Protocols

In Vitro Assessment of this compound Antiproliferative Effects

Purpose: To evaluate the direct antiproliferative effects of this compound on squamous cell carcinoma cells in culture.

Materials:

  • Squamous cell carcinoma cell lines (e.g., 9AS1, 19AS1, or other relevant SCC lines)
  • This compound (Selleck Chemicals, Cat. No. S8431 or equivalent)
  • Dimethyl sulfoxide (DMSO) for compound solubilization
  • Complete cell culture medium appropriate for the specific SCC lines
  • Cell culture plates (96-well for viability assays)
  • Cell viability assay kit (e.g., MTT, CCK-8, or CellTiter-Glo)
  • Incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell seeding: Harvest exponentially growing SCC cells and seed in 96-well plates at a density of 1-3 × 10³ cells per well in 100 μL complete medium. Allow cells to adhere overnight.
  • Compound preparation: Prepare a 10 mM stock solution of this compound in DMSO. Generate serial dilutions in complete culture medium to achieve final concentrations typically ranging from 0.001 μM to 10 μM. Maintain a constant DMSO concentration across all treatments (not exceeding 0.1%).
  • Compound treatment: After cell adherence, replace medium with fresh medium containing the appropriate concentration of this compound or vehicle control (DMSO). Include at least six replicates per condition.
  • Incubation: Incubate treated cells for 72-96 hours at 37°C with 5% CO₂.
  • Viability assessment: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader. Alternatively, use CellTiter-Glo according to manufacturer instructions for luminescent detection.
  • Data analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism or equivalent software.
In Vivo Efficacy Testing in Syngeneic SCC Models

Purpose: To evaluate the antitumor efficacy of this compound in immunocompetent mouse models of squamous cell carcinoma.

Materials:

  • Syngeneic SCC cell lines (e.g., 9AS1, 19AS1 in FVB mice)
  • FVB mice (6-8 weeks old, female)
  • This compound for in vivo administration
  • Vehicle solution: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline (or similar)
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Tumor implantation: Harvest exponentially growing SCC cells and resuspend in PBS. Subcutaneously inject 1 × 10⁶ cells (in 100 μL) into the right flank of each FVB mouse.
  • Randomization: When tumors reach approximately 100-150 mm³, randomize mice into treatment groups (n=6-8 per group) with similar average tumor volumes across groups.
  • Dosing regimen: Administer this compound intraperitoneally at 10 mg/kg daily or every other day. Prepare fresh dosing solution for each administration. The control group receives vehicle alone.
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Body weight tracking: Monitor mouse body weights twice weekly as an indicator of treatment tolerability.
  • Endpoint and analysis: Continue treatment for 3-4 weeks or until tumors in control group reach endpoint volume. Euthanize mice and collect tumors for molecular analysis (western blotting, immunohistochemistry, RNA sequencing).
  • Statistical analysis: Compare tumor growth curves between treatment groups using two-way ANOVA with repeated measures. Calculate percent tumor growth inhibition (TGI) as: TGI = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups, respectively.
Biomarker Analysis for PAK1 Pathway Inhibition

Purpose: To validate target engagement and monitor molecular responses to this compound treatment in SCC models.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE equipment and transfer apparatus
  • Primary antibodies: p-PAK1 (S144), total PAK1, p-MEK (S289), p-LIMK1, p-cofilin, β-actin
  • HRP-conjugated secondary antibodies
  • ECL detection reagents
  • Immunohistochemistry equipment
  • RNA extraction kit and RNA sequencing services

Procedure for Western Blot Analysis:

  • Protein extraction: Lyse cells or homogenized tumor tissues in RIPA buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein quantification: Determine protein concentration using BCA assay.
  • Gel electrophoresis: Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.
  • Antibody incubation: Block membranes with 5% non-fat milk, then incubate with primary antibodies overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies.
  • Detection: Develop blots using ECL reagents and image with a digital imaging system.
  • Analysis: Quantify band intensities using ImageJ software and normalize to loading controls.

Procedure for Immunohistochemistry:

  • Tissue processing: Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 μm thickness.
  • Antigen retrieval: Perform heat-mediated antigen retrieval in citrate buffer (pH 6.0).
  • Staining: Block endogenous peroxidase activity and nonspecific binding sites. Incubate with primary antibodies against Pan-keratin, CD8, or other markers of interest overnight at 4°C.
  • Detection: Use appropriate HRP-conjugated secondary antibodies and DAB chromogen for visualization.
  • Counterstaining and analysis: Counterstain with hematoxylin, dehydrate, and mount. Quantify staining using digital image analysis software.

Table 2: Key Molecular Markers for Assessing PAK1 Inhibition in SCC Models

Biomarker Phosphorylation Site Biological Significance Expected Change with this compound
PAK1 S144 (autophosphorylation) Marker of PAK1 activation Decreased
MEK S289 Direct PAK1 substrate Decreased
LIMK1 T508 Downstream effector of PAK1 Decreased
Cofilin S3 LIMK substrate regulating actin dynamics Decreased (indirectly)
ERK T202/Y204 Downstream of MEK in MAPK pathway Decreased
Pan-keratin N/A Differentiation marker in SCC Increased
CD8 N/A Cytotoxic T-cell marker Increased

Signaling Mechanisms and Molecular Pathways

The therapeutic efficacy of this compound in squamous cell carcinoma involves modulation of multiple interconnected signaling pathways that control tumor cell proliferation, survival, differentiation, and interaction with the tumor microenvironment. Understanding these mechanisms provides insights into both the direct antitumor effects and immune-modulating activities observed in SCC models.

The diagram below illustrates the key molecular pathways affected by this compound in squamous cell carcinoma:

G cluster_direct Direct Antitumor Effects cluster_immune Immune Modulatory Effects Growth Factor Signals Growth Factor Signals RAC1/CDC42 RAC1/CDC42 Growth Factor Signals->RAC1/CDC42 Activates PAK1 (Active) PAK1 (Active) RAC1/CDC42->PAK1 (Active) Binds/Activates Cytoskeletal Dynamics Cytoskeletal Dynamics PAK1 (Active)->Cytoskeletal Dynamics Regulates MAPK Signaling MAPK Signaling PAK1 (Active)->MAPK Signaling Stimulates Tumor Cell Proliferation Tumor Cell Proliferation PAK1 (Active)->Tumor Cell Proliferation Promotes Immune Evasion Immune Evasion PAK1 (Active)->Immune Evasion Facilitates Cell Differentiation Cell Differentiation PAK1 (Active)->Cell Differentiation Inhibits This compound This compound This compound->PAK1 (Active) Inhibits Enhanced CD8+ T-cell Infiltration Enhanced CD8+ T-cell Infiltration This compound->Enhanced CD8+ T-cell Infiltration Promotes Cell Invasion/Migration Cell Invasion/Migration Cytoskeletal Dynamics->Cell Invasion/Migration MAPK Signaling->Tumor Cell Proliferation Tumor Growth Inhibition Tumor Growth Inhibition Tumor Cell Proliferation->Tumor Growth Inhibition Decreased Immune Evasion->Enhanced CD8+ T-cell Infiltration Reversal Reduced Malignancy Reduced Malignancy Cell Differentiation->Reduced Malignancy Increased

The molecular mechanisms through which this compound exerts its antitumor effects in squamous cell carcinoma include:

  • MAPK Pathway Modulation: PAK1 directly phosphorylates and activates MEK at S289, contributing to sustained ERK signaling and tumor cell proliferation. This compound inhibits this phosphorylation event, disrupting MAPK signaling and reducing tumor growth [6] [3].
  • Cytoskeletal Rearrangement: Through phosphorylation of LIMK and subsequent regulation of cofilin activity, PAK1 controls actin cytoskeleton dynamics, influencing cell shape, motility, and invasion. This compound-mediated PAK1 inhibition impairs these processes, reducing SCC invasiveness [1] [2].
  • Enhanced Differentiation: PAK1 activation normally maintains cells in a proliferative, less differentiated state. Inhibition with this compound promotes terminal differentiation of SCC cells, as evidenced by expanded Pan-keratin-positive regions and transcriptomic signatures of differentiation [5].
  • Immune Modulation: PAK1 activity in tumor cells contributes to an immunosuppressive microenvironment. This compound treatment reverses this immunosuppression, leading to increased infiltration of CD8+ T cells and enhanced antitumor immunity [5].

Research Applications and Future Directions

The compelling preclinical evidence for this compound efficacy in squamous cell carcinoma models opens several promising research directions with potential translational significance:

Combination Therapy Strategies

Based on established PAK1 biology and emerging evidence in SCC, this compound presents opportunities for rational combination strategies:

  • Immunotherapy Combinations: The demonstrated ability of this compound to enhance CD8+ T-cell infiltration in SCC models [5] provides a strong rationale for combination with immune checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA-4). This approach may overcome resistance to immunotherapy in SCC.
  • Targeted Therapy Synergy: Given PAK1's role in multiple signaling pathways, combinations with EGFR inhibitors, MEK inhibitors, or PI3K/AKT pathway inhibitors may yield synergistic antitumor effects in SCC.
  • Chemotherapy Enhancement: Conventional chemotherapy agents (cisplatin, 5-fluorouracil) remain standard care for advanced SCC. This compound may enhance chemotherapy efficacy by preventing treatment-induced activation of survival pathways.
Biomarker Development for Patient Stratification

Identification of predictive biomarkers will be essential for clinical translation of PAK1-targeted therapies:

  • PAK1 Expression and Activation: Assessment of PAK1 gene amplification, protein expression, and phosphorylation status in tumor tissues may identify SCC patients most likely to benefit from this compound treatment.
  • RAC1/CDC42 Mutational Status: Tumors harboring activating mutations in upstream GTPases RAC1 or CDC42 may exhibit heightened dependence on PAK1 signaling and greater sensitivity to this compound [2].
  • Immune Contexture Signatures: Baseline or treatment-induced changes in immune cell populations (particularly CD8+ T cells) may serve as pharmacodynamic biomarkers for this compound activity.
Advanced PAK1-Targeting Modalities

Beyond direct kinase inhibition with this compound, emerging approaches to target PAK1 offer additional research opportunities:

  • PROTAC Degraders: Recent development of BJG-05-039, a PAK1-selective degrader based on the this compound chemotype, demonstrates enhanced antiproliferative effects compared to catalytic inhibition alone [4]. This approach simultaneously eliminates both enzymatic and scaffolding functions of PAK1.
  • Allosteric Modulation: The unique allosteric binding mode of this compound provides a template for developing next-generation inhibitors with improved pharmaceutical properties and maintained selectivity [4] [3].
  • Accessory Protein Targeting: Alternative strategies focusing on PAK1 accessory proteins rather than the kinase domain itself may achieve pathway modulation with reduced potential for resistance [2].

Conclusion

This compound represents a valuable chemical tool for investigating PAK1 biology in squamous cell carcinoma and a promising therapeutic candidate for this malignancy. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating the antitumor activity of this compound in SCC models, from in vitro mechanistic studies to in vivo efficacy assessment. The demonstrated ability of this compound to simultaneously impair multiple oncogenic processes—including proliferation, invasion, and immune evasion—while promoting tumor cell differentiation highlights the multifaceted therapeutic potential of PAK1 inhibition in SCC. As research in this area advances, this compound will continue to serve as a critical tool for validating PAK1 as a therapeutic target and elucidating the complex role of this kinase in squamous cell carcinoma biology.

References

Comprehensive Application Notes and Protocols for NVS-PAK1-1 in Oligodendrocyte Progenitor Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAK1 Biology and NVS-PAK1-1 Properties

The p21-activated kinase 1 (PAK1) serves as a critical regulatory hub that integrates signals from extracellular stimuli to coordinate fundamental cellular processes in the central nervous system. PAK1 functions as a downstream effector of the Rho GTPases Cdc42 and Rac1, translating their activation into cytoskeletal reorganization and changes in gene expression that are essential for oligodendrocyte development. Research has demonstrated that PAK1 is highly expressed throughout the oligodendrocyte lineage, with particularly high expression in differentiated oligodendrocytes, where it promotes morphological complexity and myelin production [1]. The development of This compound, a potent and selective allosteric PAK1 inhibitor, has provided researchers with a powerful pharmacological tool to dissect PAK1 functions in oligodendrocyte progenitor cells (OPCs) with unprecedented specificity.

This compound exhibits exceptional biochemical properties that make it ideal for mechanistic studies. With a half-maximal inhibitory concentration (IC({50})) of 5 nM for PAK1, it demonstrates remarkable selectivity, showing 54-fold greater potency for PAK1 compared to its closest homolog PAK2 (IC({50}) = 270 nM) [2] [3]. This selectivity extends across the kinome, with minimal activity against a panel of 442 additional kinases at concentrations up to 10 µM. The inhibitor acts through an allosteric mechanism by stabilizing the kinase in an inactive DFG-out conformation, indirectly competing with ATP binding. For cellular applications, this compound potently inhibits PAK1 autophosphorylation at Ser144 with an IC(_{50}) of 0.25 µM in relevant cell models [3].

Table 1: Biochemical and Pharmacological Properties of this compound

Parameter Value Experimental Context
PAK1 IC(_{50}) 5 nM Dephosphorylated PAK1 in Caliper assay
PAK2 IC(_{50}) 270 nM Dephosphorylated PAK2 in Caliper assay
Selectivity Ratio 54-fold PAK2 vs PAK1
Cellular IC(_{50}) 0.25 µM Inhibition of PAK1 autophosphorylation at Ser144
Solubility 100 mM in DMSO Stock solution preparation
Recommended Working Concentration 0.25-2.5 µM Cellular assays (context-dependent)

Application Notes: Investigating PAK1 Functions in OPC Biology

PAK1 Regulation of OPC Proliferation and Maintenance

Recent research has revealed that PAK1 plays a stage-dependent role in oligodendroglial development, with distinct functions in OPCs versus differentiated oligodendrocytes. OPCs display high PAK1 kinase activity that maintains them in a proliferative progenitor state by modulating PDGFRα-mediated mitogenic signaling [4]. This function positions PAK1 as a molecular brake that limits premature OPC differentiation, ensuring proper population expansion during critical developmental windows. Evidence supporting this model comes from studies demonstrating that PAK1-deficient or kinase-inhibited OPCs show significantly reduced proliferation capacity and population expansion in a cell-autonomous manner [4] [5].

The application of this compound has been instrumental in elucidating PAK1's role in OPC proliferation. Treatment of primary OPC cultures with this compound (2.5 µM) in growth medium containing mitogens such as PDGF-AA results in a significant reduction in the percentage of Ki67+ cycling OPCs and EdU+ S-phase cells after just 24-48 hours [4]. This anti-proliferative effect occurs without inducing significant apoptosis, as measured by cleaved caspase 3 staining. These findings have important implications for neurodevelopmental disorders, as activating mutations in PAK1 cause intellectual disability, macrocephaly, and white matter anomalies in children, potentially through disrupted OPC cell cycle control and differentiation timing [4] [6].

PAK1 in Oligodendrocyte Differentiation and Myelination

As OPCs exit the cell cycle and initiate differentiation, PAK1's functional role undergoes a striking transition. While PAK1 protein expression increases in differentiating oligodendrocytes, its kinase activity progressively decreases, suggesting distinct functions in mature cells [4]. During this phase, PAK1 positively regulates oligodendrocyte morphological complexity, F-actin dynamics, and myelin production [1]. Inhibition of PAK1 early in oligodendrocyte development decreases process outgrowth and branching, while constitutively activating PAK1 in zebrafish models increases myelin internode length [1].

The stage-specific consequences of PAK1 inhibition necessitate careful experimental design when using this compound. Treatment during active proliferation phases (days in vitro 1-3) primarily affects OPC cell cycle dynamics, while treatment during differentiation phases (days in vitro 4-7) impacts process extension and membrane elaboration [1] [4]. This temporal specificity suggests that PAK1 activity must be precisely coordinated throughout oligodendroglial development, with early inhibition potentially depleting the OPC pool available for differentiation, and later inhibition directly impairing myelination capacity.

Table 2: Stage-Specific Effects of PAK1 Inhibition in Oligodendroglial Cells

Developmental Stage Primary Effects of this compound Recommended Concentration Key Readouts
OPC Proliferation Reduced population expansion, decreased Ki67+/EdU+ cells 2.5 µM Cell counts, proliferation markers, PDGFRα signaling
Early Differentiation Impaired process outgrowth, reduced branching complexity 0.25-1 µM Morphological analysis, F-actin distribution
Myelination Decreased myelin internode length, reduced myelin protein expression 0.25 µM Internode length, MBP expression, membrane sheets
OPC Repopulation Impaired lesion repopulation in demyelination models 2.5 µM OPC density in lesions, proliferation markers

Experimental Protocols

Cell Culture and this compound Treatment

Primary Rat OPC Isolation and Culture:

  • Prepare mixed glial cultures from P0-P4 Sprague Dawley rat pup cerebra following established protocols [1]. Dissect and homogenize cerebral tissue in Hanks balanced salt solution after careful meningeal removal to generate a single-cell suspension.
  • Plate cells into poly-D-lysine-coated flasks and maintain in DMEM high glucose supplemented with 10% FBS, 2 mM L-glutamine, and 50 U/ml Penicillin/Streptomycin for 10-12 days with three media changes.
  • Sequentially separate microglia and OPCs by mechanical shaking: first at 150 rpm for 1 hour at 37°C to remove microglia, then overnight at 200 rpm to dislodge OPCs.
  • Purify OPCs by differential adhesion on plastic Petri dishes for 30-60 minutes. Maintain purified OPCs in SATO medium containing PDGF-AA (10 ng/mL) and basic FGF (10 ng/mL) to maintain proliferative state.

This compound Stock Solution and Treatment:

  • Prepare 10 mM stock solution of this compound in DMSO, aliquot, and store at -20°C. Avoid freeze-thaw cycles to maintain compound stability.
  • For proliferation assays, treat OPCs with 2.5 µM this compound or vehicle control (DMSO at equivalent concentration, typically ≤0.025%) in growth medium containing mitogens.
  • For differentiation studies, switch to differentiation medium (SATO medium without mitogens but containing T3 [30 ng/mL] and CNTF [10 ng/mL]) and treat with 0.25-1 µM this compound.
  • Include appropriate controls: vehicle control (DMSO), and when possible, negative control compound NVS-PAK1-C at equivalent concentrations [3].
Functional Assays for OPC Proliferation and Differentiation

Proliferation Assays:

  • EdU Incorporation Assay: Pulse OPCs with 10 µM EdU for 2 hours before fixation. Detect incorporated EdU using click chemistry according to manufacturer's protocols. Co-stain with OPC markers (NG2, PDGFRα) to verify cell identity.
  • Immunofluorescence for Proliferation Markers: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and immunostain for Ki67 (cycling cells) and cleaved caspase 3 (apoptotic cells). Use appropriate species-specific secondary antibodies with fluorophore conjugates.
  • Population Expansion Analysis: Seed OPCs at equal density (10,000 cells per well in 24-well plates) and count total cells after 4 days of expansion in growth medium with or without this compound treatment using automated cell counters or hemocytometers [4].

Differentiation and Morphological Analysis:

  • Immunocytochemistry for Differentiation Markers: Differentiate OPCs for 3-5 days in differentiation medium with this compound or vehicle control. Fix and immunostain for early differentiation markers (e.g., O4), intermediate markers (e.g., CNPase), and late markers (e.g., MBP, PLP).
  • F-actin Staining and Analysis: Use phalloidin conjugates to visualize F-actin distribution. Note that PAK1 inhibition alters F-actin spreading at the tips of OPC processes, affecting morphological complexity [1].
  • Morphometric Analysis: Capture high-resolution images of oligodendrocyte morphology using fluorescence or confocal microscopy. Quantify parameters including process number, branching points, total process length, and membrane area using image analysis software (e.g., ImageJ with NeuronJ plugin or commercial alternatives).

Data Interpretation and Translation

Expected Results and Analysis

When this compound is applied to proliferating OPCs, researchers should anticipate a significant reduction in population expansion, typically manifested as a 60-70% decrease in total cell number after 4 days of treatment compared to vehicle controls [4]. This should correlate with an approximate 50% reduction in EdU+ cells and Ki67+ cells, indicating impaired cell cycle progression. Importantly, this anti-proliferative effect should not be accompanied by significant cell death, as PAK1 inhibition primarily affects proliferation rather than survival in this context. At the molecular level, Western blot analysis should show reduced phosphorylation of PAK1 substrates and downstream effectors, including LIM kinase and cofilin, without changes in total PAK1 protein levels [4] [3].

For differentiation studies, this compound treatment should result in dose-dependent impairment of morphological complexity, with significant reductions in process branching and total membrane area. These morphological changes correlate with functional deficits in myelination capacity, as demonstrated by reduced myelin internode length in ex vivo and in vivo models [1]. Researchers should note that the effects on differentiation may be partially secondary to proliferation defects, necessitating careful temporal control of inhibitor application to distinguish direct versus indirect effects.

Translation to Disease Models and Therapeutic Development

The findings obtained with this compound in basic OPC biology have direct relevance to neurodevelopmental disorders and demyelinating diseases. Activating PAK1 mutations in children cause intellectual disability with white matter abnormalities, suggesting that excessive PAK1 activity stalls OPCs in a proliferative state, impairing timely differentiation [4] [6]. Conversely, in demyelinating conditions such as multiple sclerosis, where OPC depletion contributes to remyelination failure, transient PAK1 inhibition might help to replenish OPC pools by promoting exit from the cell cycle and initiating differentiation [4] [5].

The following diagram illustrates the central role of PAK1 in OPC development and the points of intervention for this compound:

G cluster_PAK1 PAK1 Signaling Pathway ExtracellularSignals Extracellular Signals (PDFG-AA, extracellular matrix) PAK1Inactive PAK1 (Inactive) ExtracellularSignals->PAK1Inactive NVS_PAK1_1 This compound (Allosteric Inhibitor) PAK1Active PAK1 (Active) NVS_PAK1_1->PAK1Active Inhibition PDGFR PDGFRα Signaling Modulation OPCState Proliferative OPC State PDGFR->OPCState Cytoskeletal Cytoskeletal Reorganization DifferentiatedOL Differentiated Oligodendrocyte Cytoskeletal->DifferentiatedOL OPCState->DifferentiatedOL Differentiation PAK1Inactive->PAK1Active GTPase activation Downstream Downstream Effects PAK1Active->Downstream Substrate phosphorylation Downstream->PDGFR Downstream->Cytoskeletal

Diagram 1: PAK1 signaling in OPC development and this compound inhibition mechanism. PAK1 integrates extracellular signals to maintain OPCs in a proliferative state through PDGFRα signaling modulation while coordinating cytoskeletal reorganization necessary for differentiation. This compound allosterically inhibits active PAK1, affecting both pathways.

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Variable Inhibitor Efficacy: If this compound shows inconsistent effects across experiments, verify stock solution integrity by testing in a known positive control system (e.g., inhibition of PAK1 autophosphorylation at Ser144). Ensure consistent DMSO concentrations across all treatment groups, including vehicle controls.
  • Limited Solubility at High Concentrations: While this compound is soluble to 100 mM in DMSO, precipitation may occur when adding to aqueous cell culture media. Prepare fresh working dilutions in culture medium and confirm absence of precipitate microscopically before applying to cells.
  • Cell Type-Specific Responses: Note that PAK1 inhibition may produce different outcomes in rodent versus human OPCs, or in primary cells versus cell lines. Validate key findings across multiple model systems when possible.
  • Off-Target Effects at High Concentrations: Although this compound is highly selective, off-target effects may occur at concentrations >5 µM. Include the negative control compound NVS-PAK1-C when possible to confirm on-target effects [3].
Experimental Design Recommendations

For robust experimental design using this compound in OPC research, consider these key recommendations:

  • Temporal Specificity: Carefully time inhibitor application based on the specific biological process under investigation—early treatment (days in vitro 0-3) for proliferation studies, later treatment (days in vitro 3-7) for differentiation effects.
  • Dose-Response Relationships: Include multiple concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 µM) in initial experiments to establish dose-dependent effects and identify optimal concentrations for specific applications.
  • Parallel Assessment of Proliferation and Differentiation: When investigating developmental transitions, simultaneously quantify both proliferation markers (Ki67, EdU) and early differentiation markers (O4, GalC) to capture potential overlapping effects.
  • Validation in Multiple Models: Confirm key findings from in vitro studies using ex vivo organotypic slice cultures or in vivo models where possible, noting that effective concentrations may differ in these more complex systems.

References

NVS-PAK1-1 DMSO concentration for cellular assays

Author: Smolecule Technical Support Team. Date: February 2026

NVS-PAK1-1 Application Notes

Mechanism and Selectivity this compound is a potent, selective allosteric inhibitor of p21-activated kinase 1 (PAK1) discovered by Novartis [1] [2]. It binds to a unique allosteric site beneath the Cα-helix in the kinase's DFG-out conformation, providing exceptional selectivity over PAK2 and other kinases [3].

Key Biochemical and Cellular Profiling Data The table below summarizes quantitative data for this compound:

Parameter Value Assay Details / Context of Use
PAK1 IC₅₀ 5 nM (dephospho), 6 nM (phospho) [1] Biochemical (Caliper) assay
PAK1 Kd 7 nM [4] [5] DiscoverX kinome scan
PAK2 Kd 400 nM [4] [5] DiscoverX kinome scan; demonstrates >50-fold selectivity vs. PAK1 [1] [2]
Cellular Activity (Inhibition of PAK1 autophosphorylation) 0.25 μM [1] Su86.86 cell line (p-PAK1 S144)
Cellular Activity (Inhibition of MEK S289 phosphorylation) IC₅₀ = 0.21 μM [1] Su86.86 cells with PAK2 knockdown
Anti-proliferative Effect >2 μM [4] [5] Su86.86 cell line; effect seen at higher concentrations without PAK2 knockdown
Kinase Panel Selectivity Inactive against 442 kinases at 10 μM [1] DiscoverX kinome scan
Solubility in DMSO 100 mg/mL to 125 mg/mL (~208 mM) [4] [2] For preparing stock solutions

Key Considerations for Experimental Design

  • DMSO Concentration: Final DMSO concentration in cellular assays should be kept below 0.5% to maintain cell viability and avoid non-specific effects [1] [4].
  • PAK2 Dependence: Achieving a pure PAK1-inhibited phenotype in cells may require concurrent genetic knockdown of PAK2, as inhibition of downstream signaling (MEK S289 phosphorylation) is significantly more potent (IC₅₀ = 0.21 μM) under these conditions [1].
  • In Vivo Limitation: this compound has poor metabolic stability in rat liver microsomes (half-life of 3.5 minutes), which limits its utility for in vivo studies [4] [3] [5].

Experimental Protocols

1. Inhibition of PAK1 Autophosphorylation in Su86.86 Cells This protocol measures the inhibition of PAK1 autophosphorylation at serine 144 (S144) as a direct indicator of target engagement in cells [1].

  • Cell Line: Human pancreatic carcinoma cell line (Su86.86).
  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a working concentrate for treatment.
  • Treatment: Treat cells with this compound at a final concentration of 0.25 μM. Ensure the final DMSO concentration is ≤0.5%. Include a vehicle control (DMSO only).
  • Incubation: Incubate for a predetermined time (e.g., 2-24 hours).
  • Analysis: Lyse cells and analyze lysates by Western blotting using antibodies against phospho-PAK1 (S144) and total PAK1.

2. Inhibition of Downstream MEK Phosphorylation (with PAK2 Knockdown) This protocol assesses pathway inhibition by measuring phosphorylation of the direct PAK1 substrate MEK at S289 [1].

  • Cell Line: Su86.86 cells with stable knockdown of PAK2 (using shRNA).
  • Inhibitor Preparation: Prepare a dose-response series of this compound (e.g., from 1 nM to 1 μM) from a 10 mM DMSO stock.
  • Treatment: Treat PAK2-knockdown cells with the inhibitor series. Maintain a final DMSO concentration of ≤0.5% across all treatments.
  • Incubation: Incubate for a predetermined time (e.g., 2-24 hours).
  • Analysis: Analyze cell lysates by Western blot using antibodies against phospho-MEK1 (S289). Quantify band intensity to determine the IC₅₀ value.

3. Cellular Proliferation Assay This protocol evaluates the anti-proliferative effect of this compound [4] [5].

  • Cell Line: Su86.86 cells (with and without PAK2 knockdown).
  • Inhibitor Preparation: Prepare a range of this compound concentrations (e.g., 0.1 μM to 20 μM) from a 10 mM DMSO stock.
  • Treatment and Culture: Seed cells and treat with the inhibitor series. Maintain cells for several days, ensuring the final DMSO concentration is consistent and non-toxic (≤0.5%).
  • Analysis: Measure cell proliferation using a standard assay (e.g., MTT, CellTiter-Glo). Expect a significant anti-proliferative effect at concentrations above 2 μM in cells with normal PAK2 levels [4] [5].

PAK1 Signaling and Experimental Pathway

The following diagram illustrates the role of PAK1 in cellular signaling and the experimental readouts for these protocols:

G Receptor Receptor Tyrosine Kinases / Integrins GTPases GTPases (CDC42, RAC1) Receptor->GTPases PAK1 PAK1 (Inactive) GTPases->PAK1 Activation pPAK1 p-PAK1 (S144) (Active) PAK1->pPAK1 Autophosphorylation MEK MEK pPAK1->MEK Phosphorylation pMEK p-MEK (S289) MEK->pMEK Outcomes Cell Proliferation, Cytoskeleton Dynamics, Migration pMEK->Outcomes NVS This compound NVS->pPAK1 Inhibits Protocol 1 NVS->pMEK Inhibits Protocol 2 shPAK2 shRNA PAK2 Knockdown shPAK2->pMEK Enhances Effect

Critical Notes for Researchers

  • Negative Control Compound: Always include the inactive control compound NVS-PAK1-C in your experimental setup. This compound has over 100-fold less activity and is crucial for confirming that observed effects are due to PAK1 inhibition and not off-target interactions [1].
  • Solvent Handling: Use fresh, high-quality DMSO for stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C based on planned use [4] [5].

References

Comprehensive Application Notes and Protocols for NVS-PAK1-1 in Syngeneic Mouse Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVS-PAK1-1 and Its Relevance in Cancer Research

This compound is a potent and selective allosteric inhibitor of PAK1 (p21-activated kinase 1), a serine/threonine kinase that serves as a critical signaling node in multiple oncogenic pathways. This small molecule inhibitor exhibits a biochemical IC₅₀ of 5 nM against PAK1 with remarkable selectivity (approximately 54-144-fold) over its closest homolog PAK2, which is essential for avoiding potential toxicity associated with PAK2 inhibition [1] [2]. PAK1 functions as a downstream effector of Rho GTPases (Cdc42 and Rac1) and regulates fundamental cellular processes including cytoskeletal dynamics, cell adhesion, proliferation, and survival [1]. The kinase is frequently overexpressed or hyperactivated in various malignancies, making it an attractive therapeutic target.

The significance of PAK1 inhibition in cancer therapeutics stems from its position at the convergence of multiple oncogenic signaling pathways. PAK1 phosphorylates key components of the RAF/MEK/ERK cascade, AKT signaling, and WNT/β-catenin pathways, thereby promoting tumor growth, epithelial-to-mesenchymal transition (EMT), and metastatic progression [3] [4]. Furthermore, emerging evidence suggests that PAK1 inhibition modulates the tumor immune microenvironment, enhancing anti-tumor immunity through mechanisms such as increased CD8+ T-cell infiltration and interferon signaling [5] [6]. This immunomodulatory potential makes PAK1 an particularly intriguing target for combination therapies with immune checkpoint inhibitors.

Key Applications in Syngeneic Mouse Cancer Models

Cutaneous Squamous Cell Carcinoma Model

Recent research has demonstrated the efficacy of this compound against cutaneous squamous cell carcinoma (SCC) in immunocompetent syngeneic mouse models. In a 2024 study by Okumura et al., researchers established two SCC cell lines (9AS1 and 19AS1) from tumors induced by the DMBA/TPA two-stage skin carcinogenesis model in FVB/N mice [5] [6]. These cells were subcutaneously transplanted into syngeneic FVB/N mice, which were then treated with this compound according to a standardized protocol. The treatment resulted in significant tumor growth inhibition in both 9AS1 and 19AS1-derived tumors, with histological and transcriptomic analyses revealing two primary mechanisms of action: promotion of epidermal cell differentiation and enhancement of anti-tumor immune responses [5].

The immunomodulatory effects observed in this SCC model were particularly noteworthy. RNA sequencing analysis of treated tumors revealed enhanced gene expression signatures related to immune activation. Immunohistochemical validation demonstrated significantly increased infiltration of CD8+ T-cells and upregulation of interferon-gamma (Infg) expression in the tumor microenvironment following this compound treatment [5] [6]. This suggests that PAK1 inhibition may overcome immune suppression in the tumor microenvironment, providing a rationale for combining this compound with immunotherapeutic agents. Additionally, treated tumors exhibited expansion of pan-keratin-positive regions and a mesenchymal-to-epithelial transition (MET)-like phenotype, indicating partial reversal of the aggressive characteristics associated with EMT [6].

Breast Cancer Resistance Model

In a 2023 study investigating resistance mechanisms in ER+ breast cancer, this compound demonstrated efficacy in overcoming resistance to combination endocrine therapy (fulvestrant) and CDK4/6 inhibition (abemaciclib) [4]. Researchers established fulvestrant-abemaciclib resistant (FAR) cell lines (MCF7-FAR and T47D-FAR) that exhibited characteristic hyperactivation of PAK1 signaling pathways. These resistant cells demonstrated enhanced invasive capabilities and anchorage-independent growth, phenotypes that were dependent on PAK1 hyperactivation. Treatment with this compound effectively restored sensitivity to the combination therapy both in vitro and in vivo, suppressing the aggressive behaviors of FAR cells [4].

The study provided crucial insights into the role of PAK1 in therapy resistance, showing that PAK1 overexpression alone was sufficient to confer resistance to fulvestrant and abemaciclib in parental ER+ breast cancer cells. Conversely, genetic or pharmacological inhibition of PAK1 in resistant models reversed the invasive phenotype and restored drug sensitivity. This positions this compound as a promising candidate for addressing the clinical challenge of acquired resistance to standard-of-care therapies in ER+ breast cancer, which represents the most common subtype of breast cancer [4].

Table 1: Key Efficacy Findings of this compound in Syngeneic Cancer Models

Cancer Type Model System Dosing Regimen Key Findings Molecular Mechanisms
Cutaneous Squamous Cell Carcinoma [5] [6] FVB/N mice with syngeneic 9AS1 and 19AS1 cells 0.5 mg in sunflower seed oil, IP, 3 doses every 2 days Significant inhibition of tumor growth; Increased CD8+ T-cell infiltration; Upregulation of Krt10 Promotion of epidermal differentiation; Enhanced immune response; MET-like phenotype
ER+ Breast Cancer (Therapy-Resistant) [4] FAR cell xenografts in mouse models Specific dosage not detailed in available literature Restoration of sensitivity to fulvestrant + abemaciclib; Reduced invasion and spheroid growth Suppression of PAK1 hyperactivation; Inhibition of EMT pathways; Reduced phosphorylation of ERK, Fak, Src

Experimental Protocols and Workflows

In Vivo Syngeneic Model Protocol

The establishment of syngeneic mouse models for evaluating this compound efficacy follows a standardized workflow. For the cutaneous SCC model, researchers typically implant 1×10⁶ SCC cells (e.g., 9AS1 or 19AS1) subcutaneously into both flanks of 8-12-week-old female FVB/N mice [5] [6]. Tumor volume is monitored regularly using caliper measurements, calculating volume as (length × width²)/2. On day 8 post-implantation, when tumors are established, initiate treatment with This compound prepared in sunflower seed oil at 0.5 mg per 100 μL administered intraperitoneally. The compound is typically delivered in three doses every two days, with tumor collection for analysis on day 18 post-implantation [6].

For compound formulation, this compound is first dissolved in DMSO to create a stock solution, which is then diluted in sunflower seed oil to achieve the final working concentration [6]. The recommended dosage of 0.5 mg per administration (approximately 20-25 mg/kg depending on mouse weight) has demonstrated efficacy while maintaining tolerability. Vehicle control groups should receive equivalent volumes of the DMSO-sunflower seed oil mixture without the active compound. For downstream analyses, collected tumors can be divided for multiple applications: fresh freezing for protein and RNA extraction, formalin-fixation for histology and immunohistochemistry, and single-cell suspension preparation for flow cytometric analysis of immune cell populations [5].

In Vitro Assessment Protocols

Cell proliferation assays with this compound follow standardized protocols across different cancer cell types. Seed cells at an appropriate density (e.g., 2,000-5,000 cells per well in 96-well plates) in complete medium and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically ranging from 0.1 μM to 10 μM) prepared in culture medium, with DMSO vehicle controls. Assess cell viability after 72-96 hours using preferred methods (MTT, CellTiter-Glo, or similar assays) [6] [4]. For PAK1 pathway inhibition validation, include analysis of phosphorylation status of PAK1 itself (S144) and downstream substrates including MEK (S289) by Western blot [1] [2].

Functional assays to evaluate the impact of this compound on invasive behavior employ Matrigel-coated transwell systems or 3D spheroid invasion assays. For transwell invasion, seed serum-starved cells in the upper chamber coated with Matrigel matrix, with complete medium containing this compound or vehicle in the lower chamber as chemoattractant. After 24-48 hours, fix, stain, and count cells that have invaded through the matrix [4]. For 3D spheroid invasion, embed pre-formed spheroids in collagen I matrix and treat with this compound, measuring invasive area over time through microscopic analysis. These functional assays provide critical insights into the anti-metastatic potential of PAK1 inhibition beyond direct anti-proliferative effects [4].

G Start Study Initiation CellPrep Cell Preparation: Harvest and count squamous cell carcinoma cells (9AS1/19AS1) Start->CellPrep MousePrep Mouse Preparation: 8-12 week old female FVB/N mice CellPrep->MousePrep Implantation Subcutaneous Implantation: 1×10^6 cells/site in both flanks MousePrep->Implantation TumorGrowth Tumor Growth Monitoring: Measure every 2 days Calculate volume Implantation->TumorGrowth TreatmentStart Treatment Initiation: Day 8 post-implantation TumorGrowth->TreatmentStart Dosing Compound Administration: This compound (0.5 mg in sunflower seed oil) IP injection, 3 doses every 2 days TreatmentStart->Dosing Analysis Endpoint Analysis: Day 18 post-implantation Dosing->Analysis IHC IHC/Immunofluorescence: Pan-keratin, vimentin, CD8, CD4 Analysis->IHC Molecular Molecular Analysis: RNA-seq, qRT-PCR, Western blot Analysis->Molecular DataInt Data Integration and Interpretation IHC->DataInt Molecular->DataInt

Diagram 1: Experimental workflow for evaluating this compound efficacy in a syngeneic mouse model of cutaneous squamous cell carcinoma, based on protocols from Okumura et al. [5] [6]

Signaling Pathways and Molecular Mechanisms

The molecular mechanism of this compound involves allosteric inhibition of PAK1 kinase activity through binding beneath the Cα-helix in a pocket formed in the DFG-out conformation of PAK1 [7]. This unique binding mode accounts for its exceptional selectivity for PAK1 over PAK2, attributed to a steric clash with Leu301 in PAK2 versus the equivalent Asn322 in PAK1 [7]. Inhibition of PAK1 kinase activity prevents its autophosphorylation at S144 and subsequent activation of downstream oncogenic signaling cascades, including the RAF/MEK/ERK pathway, PI3K/AKT signaling, and β-catenin-mediated transcription [3] [4].

In the context of therapy-resistant breast cancer, PAK1 hyperactivation drives resistance through multiple mechanisms. Transcriptomic analyses of fulvestrant-abemaciclib resistant (FAR) cells reveal enrichment of genes involved in MAPK signaling and epithelial-to-mesenchymal transition (EMT) pathways [4]. PAK1 inhibition with this compound reverses this phenotype, suppressing phosphorylation of ERK, Fak, and Src – key mediators of proliferative and invasive signaling. Additionally, in cutaneous SCC models, PAK1 inhibition promotes epidermal differentiation and reduces mesenchymal characteristics, suggesting a role in reversing EMT processes [6]. The convergence of these pathways highlights the multifaceted anti-tumor mechanisms of this compound, impacting both intrinsic tumor cell behaviors and extrinsic immune modulation.

G GPCR Growth Factor Receptors RacCdc42 Rac/Cdc42 GTPases GPCR->RacCdc42 PAK1 PAK1 (Inactive Dimer) RacCdc42->PAK1 PAK1a PAK1 (Active Monomer) PAK1->PAK1a Cytoskeleton Cytoskeletal Reorganization PAK1a->Cytoskeleton Immune Immune Cell Infiltration PAK1a->Immune Modulation MERK MEK/ERK Pathway PAK1a->MERK AKT AKT/mTOR Pathway PAK1a->AKT Snail Snail/β-catenin Signaling PAK1a->Snail NVS This compound Allosteric Inhibition NVS->PAK1a EMT EMT & Invasion Cytoskeleton->EMT Proliferation Cell Proliferation & Survival MERK->Proliferation AKT->Proliferation Snail->EMT

Diagram 2: PAK1 signaling pathways and mechanism of this compound inhibition. This compound allosterically inhibits PAK1 activation, disrupting downstream oncogenic signaling cascades that drive proliferation, EMT, and immune evasion [3] [7] [4]

Quantitative Data and Analysis

Efficacy and Pharmacological Data

Comprehensive analysis of experimental results reveals consistent anti-tumor efficacy across multiple cancer models. In the cutaneous SCC syngeneic model, this compound treatment resulted in significant tumor growth suppression compared to vehicle controls, with effects observed in both 9AS1 and 19AS1 cell-derived tumors [5] [6]. Quantitative PCR analysis demonstrated upregulation of the differentiation marker Krt10 following treatment, particularly prominent in 9AS1 tumors (approximately 3-4 fold increase) [6]. Immunohistochemical quantification revealed a substantial increase in CD8+ T-cell infiltration in treated tumors, with concurrent upregulation of interferon-gamma mRNA expression, indicating enhanced anti-tumor immunity [5].

In breast cancer resistance models, this compound effectively suppressed the hyper-invasive phenotype of FAR cells, reducing invasion in transwell assays by approximately 60-70% compared to vehicle-treated controls [4]. Tumor spheroid growth in anchorage-independent conditions was significantly impaired, with reduction in spheroid area exceeding 50% in combination treatment groups (this compound + fulvestrant + abemaciclib) compared to triple-negative controls [4]. Western blot analyses confirmed dose-dependent inhibition of PAK1 autophosphorylation (S144) and reduced phosphorylation of downstream effectors including MEK and ERK, validating target engagement at the molecular level.

Table 2: Pharmacological Properties and Treatment Responses to this compound

Parameter Value/Range Experimental Context References
Biochemical IC₅₀ vs PAK1 5 nM Caliper assay with dephosphorylated PAK1 [1] [2]
Selectivity (PAK1 vs PAK2) 54-144 fold Biochemical kinase assays [7] [1]
Cellular IC₅₀ (Proliferation) 0.21-2 μM Su86.86 cells (with PAK2 knockdown) [1] [2]
In Vivo Half-Life 3.5 min (rat liver microsomes) Metabolic stability assessment [7] [2]
CD8+ T-cell Increase Significant enhancement SCC syngeneic model IHC analysis [5] [6]
Invasion Suppression ~60-70% reduction FAR cell transwell assays [4]
Immunological Changes in Tumor Microenvironment

Detailed characterization of the tumor microenvironment following this compound treatment reveals significant immunomodulatory effects. In the cutaneous SCC model, comprehensive RNA sequencing analysis identified enrichment of gene signatures related to immune activation and epidermal differentiation in treated tumors [5]. Flow cytometric analysis of tumor-infiltrating lymphocytes demonstrated a preferential increase in CD8+ cytotoxic T-cells rather than CD4+ helper T-cells, suggesting specific enhancement of cytotoxic anti-tumor immunity [6]. This immunomodulation was accompanied by morphological changes indicative of reversed epithelial-to-mesenchymal transition, including increased epithelial markers (pan-keratin) and decreased mesenchymal markers (vimentin) in treated tumors [6].

The convergence of cell-intrinsic and immune-mediated mechanisms underscores the multifaceted anti-tumor activity of PAK1 inhibition. The observed interferon signature following this compound treatment suggests potential synergy with immune checkpoint inhibitors, although formal combination studies have not been reported in the available literature. These findings position this compound as not only a direct anti-tumor agent but also as a potential modulator of the immunosuppressive tumor microenvironment, particularly in cancers with high PAK1 dependency or activation.

Future Directions and Advanced Applications

Next-Generation PAK1-Targeting Agents

Recent innovations in PAK1 targeting have led to the development of PAK1-selective degraders based on the this compound chemical scaffold. One such compound, BJG-05-039, conjugates this compound to lenalidomide, creating a heterobifunctional molecule that recruits the CRL4CRBN E3 ubiquitin ligase to promote PAK1 degradation [7]. This degrader approach offers potential advantages over catalytic inhibition alone by eliminating both enzymatic and scaffolding functions of PAK1 and achieving more durable pathway suppression. In comparative studies, BJG-05-039 demonstrated enhanced anti-proliferative effects at 10-fold lower concentrations compared to the parent this compound compound in PAK1-dependent cell lines [7].

The development of these advanced PAK1-targeting agents addresses certain pharmacological limitations of this compound, particularly its relatively short half-life in biological systems. Future studies will need to evaluate the in vivo efficacy and safety profiles of these degraders in syngeneic cancer models. Additionally, the potential for combination therapies incorporating PAK1 inhibition continues to expand, with rational combinations including immune checkpoint inhibitors in immunocompetent models, targeted therapies in resistant cancers, and standard chemotherapy in aggressive malignancies [6] [4].

Protocol Optimization and Combination Strategies

Based on current evidence, several protocol optimizations can be proposed for future applications of this compound in syngeneic models. First, extended treatment durations and dose-ranging studies would provide valuable insights into the durability of response and potential adaptive resistance mechanisms. Second, combination studies with anti-PD-1/PD-L1 antibodies are strongly justified by the observed immunomodulatory effects of PAK1 inhibition [5] [6]. Third, predictive biomarker development for patient stratification, potentially focusing on PAK1 amplification status, PAK1 phosphorylation levels, or specific mutational backgrounds, would enhance clinical translation.

For researchers implementing these protocols, careful attention to compound formulation is essential given the solubility limitations and metabolic stability profile of this compound [7] [2]. The recommended use of sunflower seed oil as a vehicle for in vivo administration has demonstrated efficacy in published studies [6]. Additionally, incorporating comprehensive immune monitoring panels – including flow cytometry for multiple immune cell subsets, cytokine profiling, and spatial transcriptomics – would provide deeper insights into the immunomodulatory mechanisms of PAK1 inhibition in syngeneic tumor models.

References

NVS-PAK1-1 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical Storage & Handling

The table below summarizes the handling and storage conditions for NVS-PAK1-1 as provided by commercial suppliers and research portals.

Aspect Recommended Condition
Recommended Storage Temperature -20°C for powder form; -80°C for solutions in DMSO [1] [2] [3]
Physical Form Solid (white to off-white powder) [1]
Shelf Life 3 years when stored as a powder at -20°C [1]
Solubility & Stock Solutions Soluble in DMSO (100 mg/mL) [1] and ethanol (100 mM) [4]. Aliquot and store at -80°C to avoid freeze-thaw cycles [1].
Handling Precautions Harmful if swallowed. Very toxic to aquatic life. Wear safety goggles, gloves, and impervious clothing. Avoid dust formation [3].

Stability Limitations & Experimental Planning

A critical factor for your experimental design is the inherent metabolic instability of this compound.

  • In Vitro Stability: The compound shows poor stability in rat liver microsomes (RLM), with a very short half-life (t₁/₂ = 3.5 min) [1] [5]. This suggests rapid hepatic metabolism.
  • Impact on Research: This poor metabolic stability is noted as a factor that limits its application for in vivo studies [1] and may contribute to its modest cellular potency [5]. A 2023 comment on Chemical Probes also advises caution, noting potential adverse effects in live-cell assays at concentrations ≥ 1 µM [6].

Experimental Use & Protocols

For cellular assays, the recommended working concentrations are based on the probe's activity against PAK1.

Start Start: Prepare this compound Stock Storage Store at -20°C (powder) or -80°C (DMSO solution) Start->Storage Objective Define Experimental Objective Storage->Objective PAK1_Inhibit Selective PAK1 Inhibition Objective->PAK1_Inhibit PAK1_2_Inhibit PAK1/2 Inhibition Objective->PAK1_2_Inhibit Conc1 Use 0.25 µM PAK1_Inhibit->Conc1 Conc2 Use 2.5 µM PAK1_2_Inhibit->Conc2 Application Apply in Cellular Assays Conc1->Application Conc2->Application

The Structural Genomics Consortium (SGC) provides clear guidance for using this compound in cellular experiments [7]:

  • For PAK1/2 inhibition, use at 2.5 µM
  • For selective PAK1 inhibition, use at 0.25 µM

Frequently Asked Questions

What is the best way to prepare a stock solution of this compound?

  • Allow the powder to warm to room temperature before opening the vial to prevent moisture condensation.
  • Weigh the desired amount of compound.
  • Dissolve in pure DMSO to create a concentrated stock solution (e.g., 10-100 mM).
  • Vortex or sonicate briefly to ensure complete dissolution.
  • Immediately aliquot the stock solution into single-use vials.
  • Store the aliquots at -80°C. Avoid repeated freezing and thawing [1].

Can this compound be used for in vivo studies? Based on the available data, the use of this compound for in vivo studies is not recommended. Its poor stability in liver microsomes (half-life of 3.5 minutes) indicates it will be rapidly metabolized in live organisms, which would likely prevent it from reaching effective concentrations at the target site [1] [5] [6].

Is there a more potent alternative to this compound for cellular research? Yes, researchers have developed a PAK1-selective degrader molecule called BJG-05-039, which is based on this compound. This degrader has been shown to induce the breakdown of the PAK1 protein itself and demonstrates enhanced anti-proliferative effects in PAK1-dependent cell lines at concentrations ten-fold lower than the parent this compound inhibitor [5].

References

NVS-PAK1-1 solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for NVS-PAK1-1

The table below consolidates the solubility information provided by various commercial suppliers.

Solvent Concentration (mg/mL) Concentration (mM) Source / Notes
DMSO 47.99 - 100 100 - 200.02 [1] [2] [3] "Hygroscopic DMSO has a significant impact on solubility; please use newly opened DMSO." [1]
1eq. HCl 47.99 100 [2] [4] -
Ethanol 96 200.02 [3] [5] -
Water Insoluble [3] - -

Experimental Formulations for In Vivo Studies

For in vivo work, suppliers have validated specific formulations to achieve a clear solution or homogeneous suspension [1] [3].

Application Formulation Final Concentration Preparation Method (for 1 mL working solution)

| Clear Solution | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O [1] [3] | 4.8 mg/mL (10.00 mM) [3] | 1. Add 50 µL of 96 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL ddH₂O [3]. | | Clear Solution | 5% DMSO + 95% Corn Oil [1] [3] | 0.6 mg/mL (1.25 mM) [3] | Add 50 µL of 12 mg/mL clear DMSO stock to 950 µL corn oil, mix [3]. | | Homogeneous Suspension | 0.5% CMC-Na [3] | ≥5 mg/mL | Add 5 mg of compound to 1 mL of CMC-Na solution, mix evenly [3]. |

The following diagram illustrates the workflow for preparing these formulations:

G Start Start Preparation DMSO_Stock Prepare DMSO Stock Solution Start->DMSO_Stock Decision Select Desired Formulation DMSO_Stock->Decision Option1 Aqueous Solution for IP/IV Decision->Option1  Clear Solution Option2 Oil-Based Solution for PO Decision->Option2  Clear Solution Option3 Suspension for PO Decision->Option3  Homogeneous Suspension Prep1 Mix with PEG300 & Tween-80 Then add ddH2O Option1->Prep1 Prep2 Mix with Corn Oil Option2->Prep2 Prep3 Mix with 0.5% CMC-Na Option3->Prep3 Final Use Immediately Prep1->Final Prep2->Final Prep3->Final

Important Handling Notes and Cautions

  • Use Fresh DMSO: Always use newly opened, dry DMSO to dissolve the compound, as moisture absorption significantly reduces its solubility [1] [3].
  • Stability of Solutions: The mixed working solutions for in vivo studies should be used immediately for optimal results [3].
  • Cellular Assay Considerations: An independent review on ChemicalProbes.org cautions that this compound can induce adverse effects in live-cell assays, specifically Phospholipidosis, at concentrations equal to or exceeding 1 µM [6]. It is recommended to use the lowest effective concentration.
  • In Vivo Limitation: The compound shows relatively poor stability in rat liver microsomes, which may limit its application for in vivo studies [1] [6].

Troubleshooting Tips Without Specific Guides

Since explicit troubleshooting guides were not found, here are general principles for handling solubility issues based on the provided data:

  • If the compound does not dissolve in DMSO: Ensure the solvent is fresh and anhydrous. Gently warming the tube and using a bath sonicator can help. Do not heat excessively.
  • If precipitation occurs in biological assays: When adding the DMSO stock to your aqueous assay buffer, add it slowly while vortexing to ensure it mixes thoroughly. The final concentration of DMSO in the assay should typically be kept below 0.1-1%.
  • For cellular studies: Start with the recommended formulation for clear solutions and validate that your working concentration is below the threshold for reported adverse cellular effects (1 µM) [6].

References

NVS-PAK1-1 metabolic stability rat liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Key Metabolic Stability Data

The data below summarizes the core metabolic stability profile of NVS-PAK1-1.

Parameter Value Assay Conditions
Half-life in RLM 3.5 min [1] Rat liver microsomal stability assay [2]
Predicted In Vivo Stability Poor [2] Based on RLM half-life & known P450 metabolism [1]
Recommended Use Excellent for cellular studies; not recommended for in vivo use without modification [2] --

Troubleshooting FAQs

  • Q: The metabolic stability of this compound is poor. What does this mean for my in vivo experiments?

    • A: The short half-life of 3.5 minutes in rat liver microsomes strongly suggests the compound will be rapidly cleared in a live animal (in vivo) [2] [1]. This typically results in low systemic exposure, short duration of action, and poor oral bioavailability, making it challenging to achieve effective drug concentrations [3]. It is explicitly stated that this compound is not recommended for in vivo use without further improvement of its pharmacological properties [2].
  • Q: What is the likely cause of this compound's rapid metabolism?

    • A: Evidence indicates that this compound is metabolized by the cytochrome P450 (CYP) system [1]. This is a common pathway for drug metabolism in liver microsomes [3] [4].
  • Q: Are there alternatives to this compound for targeting PAK1 in vivo?

    • A: Yes, researchers have developed strategies to overcome this limitation. A promising approach is the creation of a PAK1-selective degrader (BJG-05-039) based on the this compound structure. This degrader has shown enhanced anti-proliferative effects in cells and may offer a path forward for in vivo studies [1].

Experimental Protocol Summary

The metabolic stability of this compound was determined using a standard substrate depletion method in rat liver microsomes [5] [6]. The general workflow for this type of assay is outlined below.

Start Prepare Reaction Mixture A Pre-incubate at 37°C (5 minutes) Start->A B Initiate Reaction (Add NADPH co-factor) A->B C Incubate at 37°C (Monitor over 45 min) B->C D Sample at Time Points (e.g., 0, 5, 15, 25, 35 min) C->D E Stop Reaction (Add ice-cold organic solvent) D->E F Analyze by LC-MS/MS (Measure parent compound remaining) E->F G Calculate Half-life (t₁/₂) from depletion curve F->G

Key Protocol Details:

  • Microsomes: Pooled Sprague-Dawley rat liver microsomes [5].
  • Protein Concentration: 0.5 mg/mL [5].
  • Test Compound Concentration: 1.0 µM [5].
  • Cofactor: NADPH-regenerating system [5] [6].
  • Key Controls: Include a control without the NADPH cofactor to account for non-NADPH dependent enzymatic degradation or chemical instability [3] [4].

Strategic Solutions for In Vivo Application

  • Explore PAK1 Degraders: The PAK1-selective degrader BJG-05-039 is a direct derivative of this compound designed to overcome the limitations of the parent compound. It induces degradation of the PAK1 protein and has shown more potent cellular effects at lower concentrations [1].
  • Engage in Medicinal Chemistry Optimization: The structure of this compound could be optimized to block metabolic soft spots. This involves systematic chemical modifications to improve metabolic stability, often guided by metabolite identification studies [3].

References

NVS-PAK1-1 poor in vivo stability solutions

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability Issues of NVS-PAK1-1

The primary challenge with this compound is its poor metabolic stability, which limits its direct application in vivo.

Issue Description Experimental Evidence
Poor Microsomal Stability Rapid metabolism in liver microsomes, leading to a short half-life. In rat liver microsomes (RLM), this compound showed a half-life (t1/2) of only 3.5 minutes [1].
CYP450 Metabolism Susceptibility to degradation by the cytochrome P450 enzyme system. The compound is known to be metabolized by cytochrome P450 enzymes, contributing to its short half-life in vivo [2].

Potential Solutions and Alternative Strategies

Given the stability issues of the parent compound, researchers have developed alternative strategies to study PAK1 biology in vivo.

Use a PAK1-Selective Degrader (PROTAC)

A promising strategy is to use a proteolysis-targeting chimera (PROTAC) derived from this compound, such as BJG-05-039. This molecule conjugates this compound to lenalidomide, recruiting an E3 ubiquitin ligase to tag PAK1 for degradation [2].

architecture cluster_1 PROTAC Mode of Action This compound Moiety This compound Moiety Linker Linker This compound Moiety->Linker BJG-05-039 (PROTAC) BJG-05-039 (PROTAC) Linker->BJG-05-039 (PROTAC) Lenalidomide (E3 Ligase Recruiter) Lenalidomide (E3 Ligase Recruiter) Lenalidomide (E3 Ligase Recruiter)->Linker PAK1 Protein PAK1 Protein BJG-05-039 (PROTAC)->PAK1 Protein Binds E3 Ubiquitin Ligase (CRL4CRBN) E3 Ubiquitin Ligase (CRL4CRBN) BJG-05-039 (PROTAC)->E3 Ubiquitin Ligase (CRL4CRBN) Recruits Proteasome Proteasome PAK1 Protein->Proteasome Degraded by E3 Ubiquitin Ligase (CRL4CRBN)->PAK1 Protein Ubiquitinates

  • Advantages over this compound:
    • Enhanced Potency: BJG-05-039 induced selective degradation of PAK1 and displayed enhanced anti-proliferative effects in PAK1-dependent cell lines at 10-fold lower doses compared to this compound [2].
    • Dual Action: It not only inhibits PAK1's kinase function but also eliminates its scaffolding functions by degrading the entire protein [2].
Consider Alternative Experimental Approaches

If a degrader is not suitable, your experimental design can mitigate the limitations of this compound.

  • Use for Short-Term Studies: For in vivo experiments, prioritize short-duration studies where the rapid metabolism may be less impactful [3].
  • Employ In Vitro Systems: The compound is well-suited for cellular assays (in vitro), where its poor metabolic stability is less of a concern [1] [3].
  • Select a Negative Control: When designing experiments, use the available negative control compound, NVS-PAK1 C, to confirm that observed effects are due to PAK1 inhibition [4].

Experimental Protocol: Assessing PAK1 Inhibition in Cells

This protocol is adapted from the literature for verifying the cellular activity of this compound [1].

Objective: To measure the inhibition of PAK1 autophosphorylation in a KRAS-mutated pancreatic cancer cell line (e.g., Su.86.86) using this compound.

Workflow:

workflow 1. Plate Cells 1. Plate Cells 2. Serum Starve 2. Serum Starve 1. Plate Cells->2. Serum Starve 3. Treat with this compound 3. Treat with this compound 2. Serum Starve->3. Treat with this compound 4. Lyse Cells & Collect Protein 4. Lyse Cells & Collect Protein 3. Treat with this compound->4. Lyse Cells & Collect Protein Inhibit PAK1 autophosphorylation Inhibit PAK1 autophosphorylation 3. Treat with this compound->Inhibit PAK1 autophosphorylation 5. Perform Western Blot 5. Perform Western Blot 4. Lyse Cells & Collect Protein->5. Perform Western Blot 6. Probe with Antibodies 6. Probe with Antibodies 5. Perform Western Blot->6. Probe with Antibodies 7. Analyze Results 7. Analyze Results 6. Probe with Antibodies->7. Analyze Results Inhibit PAK1 autophosphorylation->6. Probe with Antibodies Detect

Procedure:

  • Cell Culture: Plate Su.86.86 cells and grow them to 60-70% confluence.
  • Serum Starvation: Starve cells in serum-free medium for 24 hours to synchronize them and reduce basal signaling activity.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0.1-20 µM) for a predetermined period (e.g., 2-4 hours). Include a DMSO vehicle control.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot:
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer to a PVDF membrane.
  • Immunoblotting:
    • Probe the membrane with a primary antibody against phospho-PAK1 (Thr423), which is a marker for PAK1 kinase activation [5].
    • Use a primary antibody against total PAK1 to confirm equal protein loading.
    • Use appropriate HRP-conjugated secondary antibodies.
    • Detect signals using a chemiluminescence system.
  • Analysis: A concentration-dependent decrease in the p-PAK1 (Thr423) signal, without a change in total PAK1, indicates successful inhibition of PAK1 autophosphorylation by this compound.

Key Takeaways

  • Direct in vivo use of this compound is not recommended due to its poor metabolic stability [1] [3].
  • The most advanced solution is the PAK1-selective degrader BJG-05-039, which offers superior potency and a potentially more durable effect by removing the PAK1 protein [2].
  • For in vitro work, this compound remains a valuable and selective tool; always include a negative control compound in your experimental design [4].

References

NVS-PAK1-1 negative control compound NVS-PAK1-C

Author: Smolecule Technical Support Team. Date: February 2026

NVS-PAK1-1 & NVS-PAK1-C: Technical Overview

This section provides core information about the compounds in a question-and-answer format.

  • What is this compound? this compound is a potent, selective, and allosteric inhibitor of p21-activated kinase 1 (PAK1). It binds to a unique pocket underneath the Cα-helix in the PAK1 kinase domain, stabilizing a DFG-out conformation. This mechanism provides exceptional selectivity compared to typical ATP-competitive inhibitors [1]. Its primary use is to selectively probe PAK1-dependent biology in cellular models [2].

  • What is the role of NVS-PAK1-C? NVS-PAK1-C is the designated negative control compound for this compound. It is a structurally related analog that is chemically modified to be biologically inactive against PAK1. It is essential for confirming that the observed phenotypic effects in your experiments are due to specific PAK1 inhibition and not off-target effects of the chemical scaffold [2] [3].

  • What is the selectivity profile of this compound? this compound is highly selective. In a kinome scan against 442 kinases, it showed exquisite selectivity. Critically, it is about 54-fold more selective for PAK1 over its closest homolog, PAK2 (IC₅₀ for PAK1 is 5 nM, versus 270 nM for PAK2) [2] [1]. This selectivity is crucial due to the essential nature of PAK2 for cardiovascular function [1].

  • In what solvent should I prepare stock solutions? Both compounds are soluble in DMSO. A typical stock concentration is 100 mM [3] [4]. The solubility in water is negligible [4].

Quantitative Data & Chemical Properties

For easy comparison, all key quantitative data for both compounds are summarized in the table below.

Property This compound (Active Inhibitor) NVS-PAK1-C (Inactive Control)
Molecular Weight 479.93 g/mol [4] 465.9 g/mol [3]
Molecular Formula C₂₃H₂₅ClF₃N₅O [4] C₂₂H₂₃ClF₃N₅O [3]
CAS Number 1783816-74-9 [4] 2250019-95-3 [3]
Purity >99% [4] >98% [3]
Potency (IC₅₀) 5 nM (vs. dephosphorylated PAK1) [2] [4] >100-fold less active than this compound [2] [3]
Recommended Cellular Concentration 0.25 µM (PAK1 inhibition) or 2.5 µM (PAK1/2 inhibition) [2] Use at a concentration equivalent to this compound [2]

Experimental Protocols & Troubleshooting

Standard Cellular Inhibition Protocol

This protocol outlines how to use this compound to inhibit PAK1 in cell cultures, using the Su86.86 cell line as an example [2].

  • Preparation of Working Solution:

    • Gently thaw your DMSO stock solution (e.g., 100 mM) at room temperature.
    • Dilute the stock in pre-warmed cell culture medium to create a 1000X working solution. For a final concentration of 0.25 µM, prepare a 250 µM working solution.
    • Vortex the solution briefly to ensure it is well-mixed.
  • Cell Treatment:

    • Culture your cells according to standard methods.
    • Add 1 µL of the 1000X working solution for every 1 mL of cell culture medium. This results in a 1:1000 dilution, giving the final desired concentration (e.g., 0.25 µM this compound).
    • Critical Control: Treat control cells with an equal volume of the NVS-PAK1-C working solution, prepared at the same concentration as the this compound working solution.
    • Include a vehicle control (DMSO only) at the same dilution (e.g., 0.1% DMSO).
  • Incubation and Analysis:

    • Incubate cells for the desired time (e.g., 2-4 hours).
    • Assess inhibition efficiency by analyzing the reduction in phosphorylation of direct PAK1 targets (e.g., PAK1 autophosphorylation at S144) or downstream effectors (e.g., MEK phosphorylation at S289) via western blot [2].
Common Issues & Solutions
Problem Possible Cause Solution
No observed inhibitory effect Low compound concentration; Short treatment time; Inactive compound. Verify stock solution concentration and preparation date. Extend treatment time. Confirm activity in a positive control cell line (e.g., Su86.86).
High cytotoxicity in all conditions (including control) DMSO toxicity. Ensure the final DMSO concentration does not exceed 0.1%. Use the negative control compound (NVS-PAK1-C) to distinguish specific PAK1 effects from general toxicity.
Precipitate formed in media Poor solubility upon aqueous dilution. Prepare a fresh DMSO stock. When diluting in media, add the DMSO dropwise while vortexing the media gently.
Inconsistent results between experiments Degradation of stock solution; Inconsistent cell seeding. Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Standardize cell culture protocols.

PAK1 Signaling and Experimental Workflow

The following diagrams illustrate the role of PAK1 in cellular signaling and a generalized workflow for using these compounds in an experiment.

G Integrins Integrins PAK1 PAK1 (Active) Integrins->PAK1 Activate RTKs RTKs RTKs->PAK1 Activate GTPases RAC1/CDC42 GTPases->PAK1 Activate Cytoskeleton Cytoskeleton PAK1->Cytoskeleton Regulates Proliferation Proliferation PAK1->Proliferation Activates MAPK Pathway Survival Survival PAK1->Survival Activates AKT Pathway Transport Transport PAK1->Transport Regulates NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Allosteric Inhibition

PAK1 integrates signals from various upstream activators like integrins and GTPases to regulate key cellular processes. This compound acts as an allosteric inhibitor to block these functions.

G Start Plan Experiment Prep Prepare Compounds (DMSO Stocks) Start->Prep Treat Treat Cells Prep->Treat Inhibitor This compound Treat->Inhibitor Control NVS-PAK1-C (Negative Control) Treat->Control Vehicle Vehicle (DMSO) Treat->Vehicle Analyze Analyze Output WB Western Blot (pPAK1, pMEK) Analyze->WB Phenotype Phenotypic Assay (Proliferation, Morphology) Analyze->Phenotype Interpret Biological Effect? Yes, specific effect Yes, specific effect Interpret->Yes, specific effect  Effect only with This compound No, off-target effect No, off-target effect Interpret->No, off-target effect Effect seen with This compound & NVS-PAK1-C Inhibitor->Analyze   Control->Analyze   Vehicle->Analyze   Compare Compare Results Across Conditions WB->Compare Phenotype->Compare Compare->Interpret Conclusion: PAK1-dependent Conclusion: PAK1-dependent Yes, specific effect->Conclusion: PAK1-dependent Conclusion: Scaffold-related artifact Conclusion: Scaffold-related artifact No, off-target effect->Conclusion: Scaffold-related artifact

A logical workflow for using this compound and its negative control to design, execute, and interpret a PAK1 inhibition experiment.


Key Considerations for Researchers

  • Beyond Inhibition: Recent research has developed BJ-05-039, a proteolysis-targeting chimera (PROTAC) based on this compound. This degrader not only inhibits PAK1 kinase activity but also eliminates its scaffolding functions, often resulting in more potent anti-proliferative effects in PAK1-dependent cell lines [1].
  • Validating Your Experiment: The most critical step for a successful experiment is the inclusion of the correct controls. Always run your assays in parallel with This compound, NVS-PAK1-C, and vehicle (DMSO). A true, on-target PAK1 effect is only confirmed when a phenotype is observed with this compound but not with NVS-PAK1-C or vehicle alone.

References

optimizing NVS-PAK1-1 concentration for cellular assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties & Recommended Concentrations

The table below summarizes the biochemical and cellular assay data for NVS-PAK1-1 to help you select appropriate concentrations [1] [2] [3].

Parameter Details
Molecular Weight 479.93 g/mol [4] [5]
CAS Number 1783816-74-9 [4] [6]
Primary Target (IC₅₀) PAK1 (5 nM) [1] [4] [5]
Selectivity (vs. PAK2) ~57- to 60-fold (IC₅₀ = 270-400 nM) [1] [2] [3]
Recommended Cellular Concentration (PAK1 inhibition) 0.25 µM [1]
Recommended Cellular Concentration (PAK1/2 inhibition) 2.5 µM [1]
Cellular Activity Example Inhibits PAK1 autophosphorylation (S144) at 0.25 µM in Su86.86 cells [1].
Solubility (DMSO) ≥ 100 mg/mL (208 mM) [3] [5]
In Vivo Limitation Poor stability in rat liver microsomes (half-life = 3.5 min); not recommended for in vivo studies without significant optimization [1] [2] [3].

Mechanism of Action

This compound is an allosteric inhibitor that binds underneath the Cα-helix in a pocket formed by the DFG-out conformation of PAK1, which is distinct from the ATP-binding site [7]. Its high selectivity for PAK1 over the highly similar PAK2 is attributed to a single amino acid difference (Asn322 in PAK1 vs. Leu301 in PAK2) that causes a steric clash in the PAK2 binding pocket [7].

The diagram below illustrates the mechanism and key downstream effects.

G cluster_external Extracellular Space cluster_internal Intracellular Space FGF1 FGF1 PAK1 PAK1 FGF1->PAK1 FGFR1 Signaling INS INS INS->PAK1 INS Signaling PDE4D PDE4D PAK1->PDE4D Phosphorylates PDE4D_phos PDE4D (Active) PDE4D->PDE4D_phos cAMP cAMP ↓ PDE4D_phos->cAMP NVS This compound NVS->PAK1 Allosteric Inhibition Proliferation Cell Proliferation ↓ NVS->Proliferation  In Cancer Cells Lipolysis Lipolysis ↓ cAMP->Lipolysis

Troubleshooting Guide & FAQs

Here are answers to common experimental questions, based on published data.

Q1: Why is my cellular assay showing no effect even at high micromolar concentrations?

  • A: This is a common issue, often related to high PAK2 activity in the cell line. PAK2, which is ubiquitously expressed, can compensate for inhibited PAK1.
    • Solution: Use a combination of low-dose this compound (0.21 µM) and PAK2-specific shRNA to achieve potent inhibition of downstream signaling and cell proliferation, as demonstrated in the Su86.86 pancreatic cancer cell line [1] [3] [8].
    • Alternative Approach: Consider using a newly developed PAK1-selective degrader (BJG-05-039) based on the this compound structure, which has been shown to induce more potent anti-proliferative effects in PAK1-dependent cells [7].

Q2: What is a suitable negative control for my experiments?

  • A: The recommended negative control is NVS-PAK1-C. This inactive compound has more than 100-fold less activity against PAK1 and, when used at a similar concentration, has no effect on PAK1/2 function [1] [4].

Q3: I am studying adipocyte function or diabetes. What concentration should I use?

  • A: Recent research (2025) on the FGF1/PDE4D pathway in adipocytes used this compound at a concentration of 1 µM to successfully inhibit PAKs and study their role in lipolysis and insulin resistance [9]. This falls within the range for PAK1/2 inhibition.

Q4: Can I use this inhibitor for in vivo studies?

  • A: It is generally not recommended. This compound has shown relatively poor metabolic stability, with a short half-life of 3.5 minutes in rat liver microsomes [1] [3] [8]. For in vivo proof-of-concept, alternative genetic approaches (e.g., Pak1-null mice) or the development of more stable analogues or degraders are suggested [7] [10].

Q5: Are there any known off-target effects I should be aware of?

  • A: this compound is exceptionally selective. In a panel of 442 kinases, it showed almost no off-target binding [1] [7]. It is also inactive against a panel of 48 bromodomains and 27 common receptors at 10 µM [1]. However, one study cautions about phospholipidosis induction at concentrations ≥ 1 µM, which should be considered when interpreting cell-based assay results [2].

Detailed Experimental Protocol

This protocol is adapted from reference assays used to characterize this compound [1] [5].

In Vitro Kinase Inhibition Assay (Caliper Assay)

  • Principle: A microfluidic mobility shift assay that measures the inhibition of PAK1 kinase activity.
  • Procedure:
    • Plate Preparation: Add 50 nL of this compound solution (in 90% DMSO) in an 8-point dose-response format to a 384-well plate.
    • Enzyme Reaction: Add 4.5 µL of PAK1 enzyme solution to each well and pre-incubate for 60 minutes at 30°C.
    • Initiation: Add 4.5 µL of a peptide/ATP solution to start the reaction and incubate for another 60 minutes at 30°C.
    • Termination & Readout: Stop the reaction by adding 16 µL of a stop solution per well. Transfer the plate to a Caliper LC3000 workstation (or similar) to measure product formation via mobility shift.

References

NVS-PAK1-1 off-target effects assessment

Author: Smolecule Technical Support Team. Date: February 2026

NVS-PAK1-1 Selectivity Profile

This compound is an allosteric inhibitor that demonstrates high specificity for PAK1. The quantitative data below, compiled from key studies, confirms its selective nature.

Assessment Type Method/Assay Key Findings on Selectivity
Kinome-wide Selectivity DiscoverX kinome scan (442 kinases) [1] "Exquisitely selective"; no significant off-target kinase binding at 10 µM
Selectivity vs. PAK2 In vitro Caliper assay [1] >54-fold selectivity for PAK1 over PAK2 (IC₅₀: PAK1 = 5-6 nM; PAK2 = 270-720 nM)
Selectivity Beyond Kinases Panel of 27 receptors & 48 BRDs (Bromodomains) [1] Inactive at 10 µM (most potent activity was 13 µM against H1 and M1 receptors)

Experimental Protocols for Assessment

To assess the selectivity of a compound like this compound in your own research, you can employ the following established methodologies.

In Vitro Kinase Profiling

This is the primary method used to establish the selectivity profile of this compound.

  • Objective: To test the inhibitor against a wide panel of purified kinases to identify any off-target binding or inhibition.
  • Protocol:
    • Assay Format: Use a broad kinase profiling service, such as the DiscoverX KINOMEscan platform, which was used in the original study [1]. Alternatively, establish a fluorescence resonance energy transfer (FRET)-based assay (e.g., Invitrogen's Z'-Lyte kit) for targeted validation [2].
    • Procedure: Incubate each kinase with the compound (e.g., at 10 µM) and the appropriate substrate/ATP mixture. For a full profile, a single high concentration is screened against hundreds of kinases.
    • Data Analysis: Calculate the percentage of control activity for each kinase. A compound is considered selective if it does not significantly inhibit off-target kinases (typically, >90% activity remaining at 10 µM is a strong indicator of selectivity) [1].
Cellular Target Engagement

This confirms that the compound engages its intended target in a complex cellular environment.

  • Objective: To measure the inhibition of PAK1 autophosphorylation in relevant cell lines.
  • Protocol:
    • Cell Culture: Use a PAK1-dependent cell line, such as Su86.86 pancreatic cancer cells [1].
    • Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 2.5 µM) for a predetermined time.
    • Analysis: Perform Western blotting on cell lysates using antibodies against phospho-PAK1 (S144) and total PAK1.
    • Expected Outcome: this compound potently inhibits PAK1 autophosphorylation at low micromolar concentrations (e.g., complete inhibition at 0.25 µM) [1].

Experimental Workflow for Off-Target Assessment

The following diagram outlines the key steps for a comprehensive off-target assessment of a selective inhibitor like this compound.

G Start Start Assessment InVitro In Vitro Kinase Profiling Start->InVitro  Primary Screen Cellular Cellular Target Engagement InVitro->Cellular  Validate in Cells Phenotypic Phenotypic Confirmation Cellular->Phenotypic  Correlate with Effect DataReview Data Review & Conclusion Phenotypic->DataReview  Synthesize Data

Frequently Asked Questions (FAQs)

Q1: Does this compound have any known off-target effects? A1: Based on extensive profiling, this compound is considered highly selective. It showed no significant off-target activity against a panel of 442 kinases, 27 receptors, or 48 bromodomains at a concentration of 10 µM [1]. Its main related off-target is PAK2, for which it shows a 54-fold lower potency [1].

Q2: What is the recommended concentration for inhibiting PAK1 in cellular assays? A2: For selective inhibition of PAK1 (over PAK2), a concentration of 0.25 µM is recommended. For broader inhibition of both PAK1 and PAK2, a higher concentration of 2.5 µM can be used [1].

Q3: The field has concerns about PAK2 inhibition causing toxicity. How does this compound address this? A3: this compound was developed specifically to overcome this challenge. Its unique allosteric binding mode and >54-fold selectivity for PAK1 over PAK2 provide a potential path to inhibit PAK1 therapeutically while minimizing the toxicities associated with PAK2 inhibition [2].

References

Hazards and Handling Precautions

Author: Smolecule Technical Support Team. Date: February 2026

The primary hazards and corresponding safe handling practices for NVS-PAK1-1 are summarized below [1]:

Hazard Category GHS Classification Precautionary Measures
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed) Do not eat, drink, or smoke when handling. Wash skin thoroughly after handling [1].
Aquatic Toxicity Category 1 (H410: Very toxic to aquatic life with long-lasting effects) Avoid release to the environment. Collect spillage and dispose of to an approved waste disposal plant [1].
General Handling - Use in a well-ventilated area. Avoid breathing dust/aerosols. Use personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing [1].

Storage and Stability

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. It is recommended to store the powder at -20°C and solutions at -80°C [1] [2].
  • Stability Limitation: Be aware that this compound has poor stability in rat liver microsomes (t₁/₂ = 3.5 min), which limits its application for in vivo studies. This also suggests the compound may have a short overall shelf-life and requires careful handling to prevent degradation [3] [4] [5].
  • Incompatible Materials: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

Experimental Workflow and Best Practices

To visualize the key stages of working with this compound safely in a lab setting, follow this workflow:

Start Start Experiment S1 Preparation and Planning Start->S1 S2 Safe Handling & PPE S1->S2 S1_1 Confirm experimental design accounts for poor metabolic stability S1->S1_1 S3 Reconstitution & Storage S2->S3 S2_1 Wear gloves, safety goggles, and impervious lab coat S2->S2_1 S2_2 Work in a well-ventilated area (e.g., fume hood) S2->S2_2 S4 In-Experiment Use S3->S4 S3_1 Use freshly opened DMSO (hygroscopic) S3->S3_1 S3_2 Aliquot and store at -20°C (powder) or -80°C (solution) S3->S3_2 S5 Waste Disposal S4->S5 S4_1 Avoid contact with skin and eyes. Do not ingest. S4->S4_1 End End S5->End S5_1 Dispose as hazardous waste according to institutional regulations S5->S5_1

Frequently Asked Questions

Q1: What is the solubility and recommended procedure for preparing a stock solution of this compound? A1: this compound is soluble in DMSO (≥100 mg/mL). For in vivo studies, one recommended formulation is to prepare a sequential solution of 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which yields a clear solution [2].

Q2: Why might my cellular experiments with this compound show limited efficacy? A2: This is a known characteristic. While its biochemical IC50 for PAK1 is 5 nM, it only inhibits phosphorylation of the downstream substrate MEK1 at concentrations between 6-20 µM in cell-based assays. For more potent cellular effects, research suggests combining it with PAK2 shRNA [3] [2].

Q3: Is this compound suitable for in vivo studies in model organisms? A3: Use in vivo is generally not recommended due to its poor metabolic stability (half-life of 3.5 minutes in rat liver microsomes) [3] [5]. If attempted, its short half-life must be experimentally accounted for.

References

NVS-PAK1-1 solvent compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the solubility of NVS-PAK1-1? this compound is highly soluble in DMSO and is also soluble in acidified conditions. It is insoluble in water [1] [2] [3].

What is a recommended stock solution concentration? A common stock concentration is 100 mM in DMSO [1] [2]. For cellular assays, further dilution in the assay buffer or medium is required.

Is this compound suitable for in vivo studies? Multiple sources caution against its use in vivo without further optimization due to poor metabolic stability. It is reported to be rapidly metabolized by rat liver microsomes and the cytochrome P450 system [4] [5] [3]. For in vivo work, verifying target engagement and using appropriate pharmacokinetic controls is critical.

What is the typical working concentration for cellular assays? For inhibiting PAK1 autophosphorylation, a concentration of 0.25 µM is often sufficient. For broader PAK1/2 inhibition, a higher concentration of 2.5 µM is recommended [6].

Is there a negative control available? Yes, an inactive control compound, NVS-PAK1-C, is available for use in your experiments to help confirm that observed effects are due to PAK1 inhibition and not off-target activities [6] [1] [2].

Solvent Compatibility and Stock Preparation

The table below summarizes the quantitative solubility data for this compound from vendor specifications.

Solvent Max Concentration (mg/mL) Max Concentration (mM) Notes
DMSO 47.99 - 96 mg/mL [1] [7] 100 - 200.02 mM [1] [7] Recommended solvent for stock solutions.
1eq. HCl 47.99 mg/mL [1] 100 mM [1] Acidified conditions can be used.
Ethanol 96 mg/mL [7] 200.02 mM [7] Verified by one vendor.
Water Insoluble [7] Insoluble [7] Not suitable for direct dissolution.

Protocol for Preparing a 100 mM Stock Solution in DMSO

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent water condensation.
  • Weigh out the desired amount of compound. For example, to prepare 1 mL of a 100 mM solution, you will need 48 mg of this compound (Molecular Weight: 479.93 g/mol).
  • Transfer the compound to an appropriate vial.
  • Add the calculated volume of anhydrous, molecular biology-grade DMSO to achieve a final concentration of 100 mM. Vortex thoroughly until the powder is completely dissolved, which should result in a clear solution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C or as recommended by the supplier [1] [2] [3].

Experimental Protocols from Literature

Here are detailed methodologies for key experiments using this compound, as cited in recent publications.

Protocol 1: Restoring Drug Sensitivity in Resistant Breast Cancer Cells [8]

  • Objective: To investigate whether PAK1 inhibition can re-sensitize endocrine therapy-resistant breast cancer cells to treatment.
  • Cell Model: ER+ breast cancer cells resistant to Fulvestrant and Abemaciclib (MCF7-FAR and T47D-FAR).
  • Inhibitor Treatment: Cells were treated with this compound.
  • Key Assays:
    • Cell Viability/Proliferation: Cells were treated with the combination of Fulvestrant, Abemaciclib, and this compound. Viability was assessed to determine resensitization.
    • 3D Spheroid Invasion Assay: Tumor spheroids were embedded in a collagen I matrix and treated. The invasive area was quantified to measure the suppression of the hyper-invasive phenotype.
  • Outcome: this compound treatment restored sensitivity to Fulvestrant and Abemaciclib, reducing cell viability and invasion in resistant cells.

Protocol 2: Inhibiting PAK1 Autophosphorylation in Pancreatic Cancer Cells [6] [1] [2]

  • Objective: To demonstrate direct target engagement of PAK1 by this compound in a cellular context.
  • Cell Model: KRAS-mutated pancreatic cancer cell line (e.g., Su86.86).
  • Inhibitor Treatment: Cells were treated with this compound at 0.25 µM for PAK1 inhibition.
  • Key Assay: Western blot analysis to detect phosphorylation levels of PAK1 at serine 144 (S144), a site of autophosphorylation.
  • Outcome: Potent inhibition of PAK1 autophosphorylation was observed, confirming cellular activity.

Troubleshooting Guide

Problem Potential Cause Solution
Precipitation in assay buffer Low aqueous solubility after dilution from DMSO stock. Ensure the final DMSO concentration in the assay is tolerable (typically <0.5%). Pre-dilute the compound in a compatible solvent.
No effect in cellular assay Concentration too low; poor cellular penetration; incorrect model. Verify potency using a positive control (e.g., pPAK1 S144 WB). Use recommended concentrations (0.25-2.5 µM). Confirm PAK1 dependency of your cell model.
High cytotoxicity or unexpected effects Off-target activity at high concentrations. Titrate the compound to find a minimal effective dose. Always include the inactive analog NVS-PAK1-C as a negative control to rule out off-target effects [6].
Lack of efficacy in in vivo models Poor metabolic stability, rapid clearance [4] [5]. This is a known limitation. Consider using a different PAK1 inhibitor with better in vivo properties or a PAK1 degrader derived from this compound [4]. Monitor plasma and tumor drug levels if possible.

Biological Context and Signaling Pathway

This compound is a potent, allosteric inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase. PAK1 acts as a central signaling node, and its hyperactivation is implicated in cancer cell proliferation, survival, and invasion [6] [8]. The diagram below illustrates the key pathways regulated by PAK1 and the point of inhibition by this compound.

G cluster_pathway PAK1 Signaling Pathway & Inhibition Integrins Integrins GTPases RAC1/CDC42 GTPases Integrins->GTPases RTKs RTKs RTKs->GTPases PAK1_Inactive PAK1 (Inactive Dimer) GTPases->PAK1_Inactive  Binds & Activates GTPases->PAK1_Inactive PAK1_Active PAK1 (Active Monomer) PAK1_Inactive->PAK1_Active  Autophosphorylation  (e.g., S144) PAK1_Inactive->PAK1_Active Downstream Downstream Pathways PAK1_Active->Downstream PAK1_Active->Downstream NVS This compound (Allosteric Inhibitor) NVS->PAK1_Active  Inhibits NVS->PAK1_Active Outcomes Cellular Outcomes Downstream->Outcomes Downstream->Outcomes Proliferation ↑ Cell Proliferation Outcomes->Proliferation Outcomes->Proliferation Survival ↑ Cell Survival Outcomes->Survival Outcomes->Survival Invasion ↑ Invasion/Motility Outcomes->Invasion Outcomes->Invasion Cytoskeleton Cytoskeleton Reorganization Outcomes->Cytoskeleton Outcomes->Cytoskeleton

References

NVS-PAK1-1 batch variability testing

Author: Smolecule Technical Support Team. Date: February 2026

NVS-PAK1-1 Technical Data Summary

Parameter Specification / Value
Biological Target PAK1 (p21-activated kinase 1) [1] [2]
IC₅₀ for PAK1 5 nM [1] [2]
Selectivity (PAK1 vs. PAK2) ~54-fold selective (IC₅₀ for PAK2: 270 nM) [2]
Purity ≥98% (HPLC) [1]
Recommended Cellular Use 0.25 µM for selective PAK1 inhibition; 2.5 µM for PAK1/2 inhibition [2]
Molecular Weight 479.93 g/mol [1]
Molecular Formula C₂₃H₂₅ClF₃N₅O [1]
CAS Number 1783816-74-9 [1]
Storage -20°C [1]
Solubility (in DMSO) 100 mM (47.99 mg/mL) [1]

A Framework for Your In-House Batch Testing

In the absence of a published standard protocol, you can establish a robust in-house quality control process using the data in the table above. The core principle is to ensure that different batches of the compound produce consistent and expected biological and chemical results.

Here is a logical workflow for designing your batch testing protocol, from receiving a new batch to its final application in research.

Start Start: Receive New Batch A1 Step 1: Confirm Chemical Identity (Purity ≥98% via HPLC, Mass Spec) Start->A1 A2 Step 2: Verify Functional Potency (In vitro Kinase Assay, IC₅₀ ~5 nM) A1->A2 A3 Step 3: Validate Cellular Activity (PAK1 Autophosphorylation Inhibition at 0.25 µM) A2->A3 End Batch Qualified for Experimental Use A3->End

The following FAQs and troubleshooting guide are designed to help you implement this workflow.

Frequently Asked Questions
  • What are the key parameters to confirm when a new batch arrives? You should verify its chemical identity and biological potency. At a minimum, this includes confirming ≥98% purity via HPLC and obtaining a dose-response curve in a PAK1 kinase assay to ensure the IC₅₀ is consistent with your established baseline (around 5 nM) [1] [2].

  • My new batch shows reduced cellular activity. What could be the cause? Reduced activity often points to compound degradation. First, check your storage conditions (-20°C) and avoid repeated freeze-thaw cycles [1]. Re-test the purity via HPLC and compare the chromatogram with a known good batch. Prepare a fresh stock solution from the powder to rule out issues with an old, degraded stock.

  • How can I test for the selectivity of a new batch? The hallmark of this compound is its selectivity for PAK1 over PAK2 [2] [3]. To confirm this, you can run parallel kinase activity assays for PAK1 and PAK2. A new batch should reproduce the characteristic ~50-fold difference in IC₅₀ values. Profiling against a broader kinase panel can be outsourced for a comprehensive analysis.

  • Where can I find a negative control for my experiments? The Structural Genomics Consortium (SGC) and vendors like Tocris supply an inactive control compound called NVS-PAK1-C [1] [2]. This compound is structurally similar but does not inhibit PAK1, making it essential for confirming that observed effects are due to PAK1 inhibition and not off-target activities.

Troubleshooting Guide
Issue Possible Cause Suggested Action
High background in kinase assay Non-specific kinase activity or contaminated reagents. Include the negative control (NVS-PAK1-C) to establish a baseline. Ensure ATP concentrations are correct.
No effect in cellular model The cell line may not be PAK1-dependent; compound may not be cell-permeable. Verify PAK1 expression and dependency in your cell line [3]. Use a positive control cell line (e.g., Su86.86).
Inconsistent IC₅₀ values Compound degradation; assay variability; human error in serial dilution. Use fresh DMSO for stock solutions. Ensure consistent assay conditions (time, temperature). Perform dilution series in triplicate.

References

Quantitative Comparison of Potency and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular activity data for NVS-PAK1-1 against its primary targets.

Target / Parameter Value (this compound) Description / Context
PAK1 (Biochemical IC₅₀) 5 nM [1] [2] [3] Measured against dephosphorylated PAK1 in a Caliper assay [1] [2].
PAK2 (Biochemical IC₅₀) 270-720 nM [1] [2] The wide range depends on the phosphorylation status of PAK2 [1].
Selectivity (PAK1 over PAK2) >50-fold [1] [2] [4] Calculated from the ratio of IC₅₀ values.
Kinome-wide Selectivity Highly selective [1] [2] [3] Tested against a panel of 442 kinases (DiscoverX) at 10 µM [1] [2].
Cellular Activity (IC₅₀) ~0.21 - 2 μM [2] Inhibits PAK1 autophosphorylation (S144) and downstream MEK phosphorylation [1] [2].

Mechanism of Action and Structural Basis for Selectivity

This compound derives its exceptional selectivity from a unique mode of action compared to typical ATP-competitive kinase inhibitors.

  • Allosteric Inhibition: It binds beneath the Cα-helix in the catalytic cleft of PAK1, stabilizing it in an inactive "DFG-out" conformation [5] [1]. This mechanism is similar to allosteric inhibitors of MEK1/2 and EGFR [5].
  • Structural Basis for Specificity: The key to its selectivity for PAK1 over the highly similar PAK2 lies in a single amino acid difference in this allosteric pocket. PAK1 has an asparagine (Asn322) at the critical position, while PAK2 has a leucine (Leu301). The bulkier leucine side chain in PAK2 creates a steric clash with the inhibitor, dramatically reducing its binding affinity [5].

The following diagram illustrates the signaling pathways regulated by PAK1 and the specific point of inhibition by this compound.

G Integrins Integrins GTPases GTPases (CDC42, RAC1) Integrins->GTPases Activate RTKs RTKs RTKs->GTPases Activate PAK1_Inactive PAK1 (Inactive Dimer) GTPases->PAK1_Inactive Bind Dimer Dissociation PAK1_Active PAK1 (Active Monomer) PAK1_Inactive->PAK1_Active Autophosphorylation (S144, T423) Downstream Downstream Substrates (MEK, RAF, AKT, etc.) PAK1_Active->Downstream Phosphorylation NVS This compound NVS->PAK1_Active Allosteric Inhibition Outcomes Cellular Outcomes (Proliferation, Survival, Cytoskeleton Remodeling, Migration, Invasion) Downstream->Outcomes

Key Experimental Protocols for Validation

To reliably reproduce data on this compound's activity, researchers can employ these established experimental methods.

  • Biochemical Kinase Assay (Caliper Assay)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against PAK1 and PAK2.
    • Procedure: The assay is performed in 384-well plates. A solution of the compound in DMSO is first added, followed by the enzyme solution for a pre-incubation. The reaction is then initiated by adding a peptide substrate and ATP solution. After incubation, the reaction is stopped, and the conversion of the peptide substrate is measured using a Caliper LC3000 workstation (a capillary electrophoresis system) to quantify inhibition [2] [6].
  • Cellular Target Engagement

    • Purpose: To confirm that this compound inhibits PAK1 signaling in a cellular context.
    • Procedure: Treat relevant cell lines (e.g., Su86.86 pancreatic cancer cells) with this compound. Analyze cell lysates via western blot to detect reduced levels of phosphorylated PAK1 at serine 144 (pS144), a key autophosphorylation site that marks PAK1 activation [1] [2].
  • Cell Proliferation Assay

    • Purpose: To assess the functional anti-proliferative effect of PAK1 inhibition, often in PAK1-dependent models.
    • Procedure: Treat cells with this compound for a set duration (e.g., 72 hours) and measure cell viability or proliferation using standard assays (e.g., MTT, CellTiter-Glo). The IC₅₀ value is calculated from a dose-response curve [7].

Research Context and Strategic Alternatives

Understanding the limitations of this compound and the latest research developments can help inform your project strategy.

  • Limitations to Consider: A recognized drawback of this compound is its poor metabolic stability in rat liver microsomes, resulting in a short half-life that can limit its application in in vivo studies [5] [2].
  • The Emergence of PAK1 Degraders: To overcome the limitations of inhibitors and target both enzymatic and scaffolding functions of PAK1, researchers have developed PROTAC degraders. The first such molecule, BJG-05-039, was created by conjugating this compound to the E3 ligase recruiter lenalidomide. This degrader demonstrates enhanced anti-proliferative effects in PAK1-dependent cell lines compared to this compound alone [5]. More recently, a novel degrader, 19s, has shown promise in inducing tumor regression in a triple-negative breast cancer model in vivo [8].

References

Biochemical and Cellular Profiling of NVS-PAK1-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data available for NVS-PAK1-1, which defines it as a potent and selective chemical probe.

Profile Aspect Experimental Data Key Findings
Potency & Mechanism IC₅₀ (Caliper assay): 5 nM (dephospho-PAK1), 6 nM (phospho-PAK1) [1]. Allosteric, DFG-out binder [1]. Highly potent, ATP-competitive due to indirect mechanism [1].
Selectivity (Kinome-wide) DiscoverX scan (442 kinases) [1]. "Exquisitely selective" at 10 µM [1].
Selectivity (Within PAK Family) IC₅₀: 270 nM (dephospho-PAK2), 720 nM (phospho-PAK2) [1]. Kd: 7 nM (PAK1), 400 nM (PAK2) [2]. >54-fold selectivity for PAK1 over PAK2 [1].
Cellular Activity Inhibits PAK1 autophosphorylation (S144) at 0.25 µM; inhibits MEK S289 phosphorylation (IC₅₀ = 0.21 µM) in Su86.86 cells [1]. Potent cellular target engagement and pathway modulation [1].
In Vivo Applicability Stability in rat liver microsomes (t₁/₂ = 3.5 min) [1] [2]. Poor metabolic stability limits in vivo utility [1] [2].

Details on Key Experimental Protocols

The robust profiling of this compound relies on several key experiments. Here are the methodologies referenced in the data:

  • Biochemical Kinase Assay (Caliper Assay): This assay directly measures the compound's ability to inhibit PAK1's kinase activity [1]. The reaction includes the PAK1 enzyme, the test compound, and a peptide substrate with ATP. After incubation, a "Caliper" instrument (a microfluidic mobility shift system) separates and quantifies the phosphorylated and non-phosphorylated peptide products. The percentage of inhibition at different compound concentrations is used to calculate the IC₅₀ value [2].
  • Cellular Target Engagement: To demonstrate activity in cells, researchers often measure the inhibition of PAK1 autophosphorylation at serine 144 (S144), a key step in its activation [1]. This is typically done using Western blot analysis with a phospho-specific antibody against pS144 PAK1 on lysates from treated cells.
  • Selectivity Profiling (DiscoverX KINOMEscan): This widely used method assesses selectivity across hundreds of kinases [1]. Each kinase is incubated with the test compound and a immobilized ligand. If the compound binds the kinase, it competes with the ligand and reduces the amount of kinase binding to the immobilized plate. The residual kinase binding is quantified, and compounds are ranked for their selectivity against the entire kinome.

Understanding PAK1 Activation and this compound Binding

Although a co-crystal structure of the complex is not public, research describes this compound as an allosteric inhibitor that binds to a unique DFG-out conformation of PAK1 [1]. The diagram below illustrates the activation cycle of PAK1 and the postulated site of this compound binding.

pak1_inhibition Inactive Inactive PAK1 (Dimeric, Trans-inhibited) GTPase GTPase Binding (Cdc42/Rac1) Inactive->GTPase Activation Signal Active Active PAK1 (Monomeric, Phosphorylated) GTPase->Active Dimer Dissociation Autophosphorylation Active->Inactive Autoinhibition NVS This compound Binding (Allosteric, DFG-out site) NVS->Active Inhibits

Based on available data, this compound is an excellent tool for in vitro studies due to its high potency and selectivity. However, its poor metabolic stability makes it unsuitable for in vivo experiments without further optimization [1] [2].

Researchers have used this compound as a starting point to develop new compounds, such as PROTAC degraders, which aim to overcome the limitations of traditional inhibitors by degrading the PAK1 protein entirely [3].

References

NVS-PAK1-1 and Its Negative Control: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information for NVS-PAK1-1 and its designated negative control, NVS-PAK1-C, as provided in the search results [1] [2] [3].

Feature This compound (Probe) NVS-PAK1-C (Negative Control)
Role/Purpose Potent and selective allosteric inhibitor of PAK1 [1] [2] [4]. Inactive control compound; validates that observed effects are due to PAK1 inhibition [1] [2] [3].
Chemical Identity (3S)-3-(2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-ylamino)-N-isopropylpyrrolidine-1-carboxamide [2] [3]. Information not specified in search results.
Biological Activity IC₅₀ = 5 nM for PAK1; >50-fold selectivity for PAK1 over PAK2 [1] [2]. "More than 100 fold less activity" compared to this compound [1].
Selectivity Exhibits high selectivity against a panel of 442 kinases [1] [2]. Information not specified in search results.
Cellular Activity Inhibits PAK1 autophosphorylation (e.g., at S144) at 0.25 µM [1]. "No effect on PAK1/2" at similar concentrations [1].
Recommended Use 0.25 µM for selective PAK1 inhibition; 2.5 µM for PAK1/2 inhibition [1]. Used at a concentration similar to the probe compound [1].

The Role of the Negative Control in Experimental Validation

The primary function of NVS-PAK1-C is to serve as a critical experimental tool to ensure that the effects seen with this compound are specifically due to PAK1 inhibition and not caused by off-target effects or the experimental conditions themselves [1] [5].

  • Mechanism of Validation: As a negative control, NVS-PAK1-C is designed to be structurally similar to the active probe (this compound) but biologically inert. When it is run in parallel experiments and produces no effect, it increases confidence that the phenotypic changes observed with this compound—such as reduced cell proliferation or decreased phosphorylation of downstream signals—are indeed a consequence of PAK1 inhibition [6] [5] [7]. This helps rule out false positives.
  • Application in Signaling Studies: The diagram below illustrates how these tools are used to interrogate the PAK1 signaling pathway.

G GrowthFactors Growth Factors/ Receptor Activation RACCDC42 RAC/CDC42 (GTP-bound) GrowthFactors->RACCDC42 Activates PAK1_Inactive PAK1 (Inactive) RACCDC42->PAK1_Inactive Binds PAK1_Active PAK1 (Active) PAK1_Inactive->PAK1_Active Activation Downstream Downstream Effects: • Cell Proliferation • Cell Survival • Cytoskeleton Remodeling PAK1_Active->Downstream Phosphorylates NVS_PAK1_1 This compound NVS_PAK1_1->PAK1_Active Inhibits NVS_PAK1_C NVS-PAK1-C (Negative Control) NVS_PAK1_C->PAK1_Active No Effect

Key Experimental Considerations for Researchers

When designing experiments with these compounds, the published literature suggests the following protocols and data:

  • Validating Inhibition in Cells: A key experiment is to treat relevant cell lines (e.g., KRAS-mutated pancreatic cancer cells like Su86.86) with this compound and measure the reduction in PAK1 autophosphorylation at S144 via Western blot. The negative control, NVS-PAK1-C, should show no reduction at a similar concentration [1].
  • Confirming Pathway Specificity: To demonstrate the compound's effect on downstream signaling, you can assess the phosphorylation status of known PAK1 substrates like MEK at S298. This effect should be absent in cells treated with the negative control [1] [8].
  • Addressing Limitations in Models: Preclinical studies in a Neurofibromatosis Type II (NF2) mouse model showed that this compound had a minimal effect on tumor phenotype in vivo, despite potent in vitro activity [8]. This highlights the importance of using the negative control to help distinguish between a lack of biological role for PAK1 and potential compound-specific issues like insufficient exposure or efficacy in complex systems.

References

NVS-PAK1-1 comparison ATP-competitive PAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

The core difference lies in how these inhibitors bind to the PAK1 protein, which directly dictates their selectivity.

Feature NVS-PAK1-1 (Allosteric) ATP-competitive Inhibitors (e.g., PF-3758309, FRAX-486)
Binding Site Allosteric site, beneath the Cα-helix in a DFG-out conformation [1] ATP-binding pocket (hinge region) [2] [3]
Primary Target PAK1 [4] [1] Varies by compound (e.g., PF-3758309: PAK4, Group I PAKs; FRAX-486: Group I PAKs) [2] [3]
Selectivity for PAK1 vs. PAK2 ~54-fold selective (IC50: PAK1=5 nM, PAK2=270 nM) [4] [1] Low or non-selective [1]
Overall Kinome Selectivity Highly selective; inactive against a panel of 442 kinases at 10 µM [4] [1] Less selective; inhibits multiple kinases (e.g., AMPK, RSK, CHK2, Src family) [2] [3]
Key Mechanistic Advantage Unique mechanism avoids the conserved ATP-binding site, enabling exceptional selectivity. Potent inhibition can simultaneously target multiple nodes in oncogenic signaling pathways.

The following diagram illustrates the distinct binding sites and the consequent selectivity profiles of these two types of inhibitors.

G PAK1 PAK1 Allo Allosteric Inhibitor This compound PAK1->Allo Binds allosteric site DFG-out conformation ATP ATP-competitive Inhibitor PF-3758309 / FRAX-486 PAK1->ATP Binds ATP pocket Select High Selectivity for PAK1 Allo->Select Broad Broad Kinase Inhibition ATP->Broad

Quantitative Biochemical and Cellular Activity Data

The table below summarizes key experimental data for direct comparison of inhibitor potency and cellular effects.

Inhibitor Biochemical IC₅₀ (PAK1) Cellular Activity & Key Findings

| This compound | 5 nM (dephosphorylated PAK1) 6 nM (phosphorylated PAK1) [4] [5] | - Inhibits PAK1 autophosphorylation (S144) at 0.25 µM [4].

  • Re-sensitizes resistant breast cancer cells to fulvestrant and abemaciclib combination therapy [6]. | | PF-3758309 | Kd = 2.7 nM (PAK4) [2] | - Anti-proliferative and pro-apoptotic in AML cells [3].
  • Plasma EC₅₀ of 0.4 nM in human xenograft models [2].
  • Inhibits multiple kinases (AMPK, PKCA, RS6PKs) in cells [3]. | | FRAX-486 | Information not fully available in search results | - Targets Group I PAKs with high selectivity over PAK4 [3].
  • Shows efficacy in preclinical models of NF2 and HER2+ breast cancer [1]. | | IPA-3 | IC₅₀ = 2.5 µM (prevents PAK1 activation) [2] | - Allosteric inhibitor of Group I PAKs; prevents GTPase binding [2].
  • Used primarily as a research tool due to stability and reactivity concerns [2]. |

Experimental Protocols for Key Assays

For researchers looking to validate or compare these inhibitors, here are methodologies for key experiments cited in the data.

  • In Vitro Kinase Assay (Caliper Assay)

    • Purpose: Measure direct inhibition of PAK1 kinase activity.
    • Protocol: Use purified, active PAK1 kinase domain. The assay utilizes a mobility shift of a fluorescently-labeled peptide substrate upon phosphorylation. Inhibitors are serially diluted and incubated with the kinase and substrate. The IC₅₀ is calculated based on the inhibition of substrate phosphorylation, measured using a Caliper liquid handling system [4].
  • Cellular Target Engagement (Western Blot)

    • Purpose: Confirm that the inhibitor engages PAK1 and blocks its autophosphorylation in cells.
    • Protocol:
      • Culture relevant cell lines (e.g., Su86.86 pancreatic cancer cells for this compound [4] or AML cell lines for PF-3758309 [3]).
      • Treat cells with a range of inhibitor concentrations for a few hours.
      • Lyse cells, run proteins on SDS-PAGE gel, and transfer to a membrane.
      • Probe the membrane with antibodies against phospho-PAK1 (S144/S141) to measure autophosphorylation and total PAK1 as a loading control [4].
  • Functional Proliferation/Rescue Assay

    • Purpose: Test the ability of a PAK inhibitor to reverse drug resistance.
    • Protocol:
      • Generate resistant cells by chronically treating ER+ breast cancer cells (MCF7, T47D) with fulvestrant and abemaciclib [6].
      • Treat the resistant cells (e.g., MCF7-FAR) with the PAK inhibitor (e.g., this compound at 2.5 µM for PAK1/2 inhibition) alone or in combination with the original drugs.
      • Measure cell viability using MTT or CellTiter-Glo assays, or monitor spheroid growth in ultra-low attachment plates over time to demonstrate re-sensitization [6].

Conclusion for Research and Development

  • Choose this compound when your research goal requires highly specific inhibition of PAK1 without confounding effects from PAK2 or other kinases. This is crucial for delineating PAK1-specific biology and for potential therapeutic applications where PAK2 inhibition is associated with toxicity [1].
  • Consider ATP-competitive inhibitors like PF-3758309 when you need potent, multi-kinase inhibition to shut down an entire oncogenic signaling network, or when targeting PAK4. Their broader profile can be effective but requires careful interpretation of results due to off-target effects.

References

NVS-PAK1-1 validation in neurological disease models

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Profile of NVS-PAK1-1

The table below summarizes the key characteristics of this compound as established in the literature.

Property Description Experimental Data & Context
Mechanism of Action Allosteric inhibitor that binds beneath the Cα-helix in a DFG-out conformation [1]. Binds a unique pocket not targetable by typical ATP-competitive inhibitors; structural basis for PAK1 selectivity [1].
Potency (In vitro) IC~50~ of 5-7 nM for PAK1 [2] [3]. Measured in Caliper and DiscoverX binding assays. ~50-60 fold selective for PAK1 over PAK2 (IC~50~ for PAK2 = 270-400 nM) [2] [1] [3].
Selectivity Highly selective for PAK1 over other kinases [2] [1]. Profiled against 442-468 kinases in the DiscoverX kinome scan; "exquisitely selective" [2] [1].
Cellular Activity Inhibits PAK1 autophosphorylation (pS144) and downstream signaling (pMEK) [2]. Effective at low nanomolar concentrations (IC~50~ = 0.21 µM for pMEK in Su86.86 cells with PAK2 knockdown) [2].
Key Limitation Poor stability and short half-life in vivo [1] [3]. "Metabolized by the cytochrome P450 system"; limits utility for in vivo studies [1].

Validation in Preclinical Neurological Models

This compound has been evaluated in a specific cancer-related neurological context, with other neurological insights coming from genetic models.

Neurofibromatosis Type II (NF2)
  • Model Used: Genetically engineered mouse model (GEMM) conditionally deficient in the Nf2 tumor suppressor gene, which develops spontaneous vestibular schwannomas [4].
  • Therapeutic Rationale: The NF2 protein, Merlin, is a negative regulator of PAK1. Its loss leads to constitutive PAK1 activation, driving tumor growth [4].
  • Experimental Findings: While genetic deletion of Pak1 significantly reduced tumor formation and extended lifespan, treatment with this compound had a "greater but still minimal effect" on the disease phenotype in vivo [4]. This limited efficacy is attributed to the compound's poor pharmacokinetic properties (e.g., short half-life) rather than a lack of target engagement [4] [1].
Neurodevelopmental Disorders & White Matter Homeostasis
  • Genetic and Pharmacological Evidence: Activating mutations in PAK1 are linked to neurodevelopmental disorders in children, including intellectual disability, macrocephaly, and white matter anomalies [5].
  • Key Model: Studies used a different pharmacological inhibitor, IPA-3, and genetic deletion of Pak1 in mouse oligodendrocyte progenitor cells (OPCs) [5].
  • Experimental Findings: These studies established that PAK1 kinase activity is crucial for OPC proliferation and population expansion in the developing brain and in response to demyelinating injury [5]. This provides a strong rationale for using a PAK1 inhibitor like this compound in these conditions, though direct data with this specific compound is not available in the provided search results.

Depiction of PAK1 Signaling & Experimental Rationale

The diagram below outlines the core PAK1 signaling pathway relevant to the neurological models discussed.

G Rac1_Cdc42 Rac1/Cdc42 (GTP-bound) PAK1_active PAK1 (Active Monomer) Rac1_Cdc42->PAK1_active Activates Merlin Merlin (NF2) Merlin->PAK1_active Inhibits PAK1_inactive PAK1 (Inactive Dimer) PAK1_inactive->PAK1_active Auto- activation LimK_Cofilin LimK / Cofilin Pathway PAK1_active->LimK_Cofilin MEK_ERK MEK/ERK Pathway PAK1_active->MEK_ERK PDGFRa PDGFRa Signaling PAK1_active->PDGFRa Cytoskeleton Actin Cytoskeleton Dynamics LimK_Cofilin->Cytoskeleton Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PDGFRa->Proliferation

Interpretation and Research Considerations

The available data suggests that this compound is an excellent tool compound for cellular studies but has significant limitations for in vivo therapeutic modeling.

  • Strengths: Its well-defined allosteric mechanism and high selectivity make it ideal for dissecting specific PAK1 functions in cells without the confounding effects of PAK2 inhibition [2] [1].
  • Weaknesses: Its poor metabolic stability is a major obstacle for animal studies, as it likely prevents sustained target inhibition required for robust efficacy [4] [1] [3].
  • Research Context: The development of a PAK1-selective PROTAC degrader (BJG-05-039) based on this compound highlights its value as a chemical probe. This degrader was designed to overcome the limitations of catalytic inhibition by removing the PAK1 protein entirely and has shown enhanced anti-proliferative effects in PAK1-dependent cancer cells [1].

How to Proceed for a Comprehensive Comparison

To build a thorough comparison guide, you may need to expand your search to include:

  • Other PAK Inhibitors: Look for data on inhibitors like FRAX-1036 (pan-Group I), IPA-3 (non-ATP competitive, used in basic research), and the PROTAC degrader BJG-05-039.
  • Broader Disease Models: Investigate the use of these tools in models of Alzheimer's disease (where PAK1 is implicated in spine density [6]), Fragile X syndrome [2], and other demyelinating diseases [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

479.17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Karpov AS, Amiri P, Bellamacina C, Bellance MH, Breitenstein W, Daniel D, Denay R, Fabbro D, Fernandez C, Galuba I, Guerro-Lagasse S, Gutmann S, Hinh L, Jahnke W, Klopp J, Lai A, Lindvall MK, Ma S, Mobitz H, Pecchi S, Rummel G, Shoemaker K, Trappe J, Voliva C, Cowan-Jacob SW, Marzinzik AL. Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS medicinal chemistry letters. 2015;6:776-81.

Explore Compound Types